(R)-WM-586
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H20F3N5O3S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C20H20F3N5O3S/c1-2-3-5-13(19(29)24-20-25-27-28-26-20)9-16-17(21)10-14(11-18(16)22)12-6-4-7-15(8-12)32(23,30)31/h4,6-8,10-11,13H,2-3,5,9H2,1H3,(H2,24,25,26,27,28,29)/t13-/m0/s1 |
InChI Key |
BWWWIQSHXJUWBT-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCC[C@@H](CC1=C(C=C(C=C1F)C2=CC(=CC=C2)S(=O)(=O)F)F)C(=O)NC3=NNN=N3 |
Canonical SMILES |
CCCCC(CC1=C(C=C(C=C1F)C2=CC(=CC=C2)S(=O)(=O)F)F)C(=O)NC3=NNN=N3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of (R)-WM-586, a Covalent WDR5 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein implicated in the pathogenesis of various cancers, including mixed-lineage leukemia (MLL)-rearranged leukemia and MYC-driven solid tumors. It facilitates key protein-protein interactions (PPIs) essential for oncogenic gene transcription programs. (R)-WM-586 is a potent, covalent inhibitor of WDR5 that selectively targets the WDR5-MYC interaction. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Introduction to WDR5 as a Therapeutic Target
WDR5 is a highly conserved member of the WD40-repeat protein family, forming a seven-bladed β-propeller structure. It functions as a core component in multiple epigenetic regulatory complexes, including the MLL/SET histone methyltransferases and complexes involving the MYC family of oncoproteins.[1][2][3] WDR5 utilizes two primary interaction surfaces: the "WIN" (WDR5-Interacting) site and the "WBM" (WDR5-Binding Motif) site.[4][5]
-
WIN Site: This central pocket binds to partners like the MLL1 protein, which is crucial for the histone H3 lysine 4 (H3K4) methyltransferase activity of the MLL complex.[6][7][8]
-
WBM Site: This shallower groove on the side of WDR5 interacts with proteins such as MYC and RBBP5.[4][9]
The role of WDR5 in tethering MYC to chromatin at target genes is critical for sustaining oncogenesis in numerous cancers.[3][9][10] Consequently, disrupting the WDR5-MYC interaction at the WBM site presents a compelling therapeutic strategy.
This compound: A Covalent WBM Site Inhibitor
This compound is the active enantiomer of WM-586, a first-in-class covalent inhibitor developed to target the WDR5-MYC interaction.[11][12] It was optimized from a precursor compound, WM-662, which showed modest activity.[12] this compound specifically and covalently binds to the WBM site on WDR5, offering a potent and durable means of disrupting this key oncogenic partnership.[4][11]
Core Mechanism of Action
The primary mechanism of action of this compound is the covalent and selective disruption of the WDR5-MYC protein-protein interaction.
-
Covalent Binding to the WBM Site: this compound is designed to form a covalent bond with a residue within the WBM binding pocket of WDR5. This irreversible binding effectively and permanently blocks the site from its natural binding partner, the MYC oncoprotein.
-
Inhibition of WDR5-MYC Interaction: By occupying the WBM site, this compound directly prevents the physical association of WDR5 and MYC.[11] This has been quantitatively demonstrated, with WM-586 showing a half-maximal inhibitory concentration (IC50) of 101 nM for the disruption of this interaction.[11][13]
-
Reduced MYC Recruitment to Chromatin: The WDR5-MYC interaction is essential for the localization of MYC to the chromatin of its target genes, particularly ribosomal protein genes (RPGs).[3][9] Inhibition by this compound leads to a significant reduction in MYC occupancy at these gene loci.[9]
-
Downregulation of Oncogenic Gene Expression: With MYC unable to efficiently bind to its target promoters, the transcription of genes essential for cell growth, proliferation, and metabolism is suppressed.[14][15]
-
Induction of Apoptosis: The downstream cascade from WDR5-MYC inhibition includes the induction of nucleolar stress and the activation of p53-dependent apoptosis in cancer cells.[1][14]
Crucially, WM-586 demonstrates selectivity; it does not affect the binding of WDR5 to RBBP5, another WBM-binding partner, at concentrations up to 30 μM, indicating a specific mode of action against the MYC interaction.[11][13]
Caption: WDR5-MYC inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for WM-586 and its precursor.
Table 1: In Vitro Inhibitory Activity
| Compound | Target Interaction | Assay Type | IC50 | Reference |
|---|---|---|---|---|
| WM-586 | WDR5-MYC | HTRF | 101 nM | [11] |
| WM-662 | WDR5-MYC | HTRF | 18 µM |[12] |
Table 2: Binding Selectivity
| Compound | Interaction Assessed | Concentration | Effect | Reference |
|---|
| WM-586 | WDR5-RBBP5 | 0.5 - 30 µM | No effect on binding |[11] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key assays used to characterize this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for WDR5-MYC Interaction
This assay quantitatively measures the disruption of the WDR5-MYC protein-protein interaction in the presence of an inhibitor.
-
Principle: HTRF is a proximity-based assay. Recombinant WDR5 is tagged with a donor fluorophore (e.g., Europium cryptate), and a peptide from the MYC binding domain is tagged with an acceptor fluorophore (e.g., d2). When in close proximity, excitation of the donor leads to Förster Resonance Energy Transfer (FRET) to the acceptor, which then emits a signal. An inhibitor that disrupts this interaction will decrease the HTRF signal.
-
Protocol:
-
Reagents: Terbium-labeled anti-GST antibody, GST-tagged WDR5, Biotinylated-MYC peptide, Streptavidin-d2, this compound in DMSO, assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20).
-
Procedure: a. Dispense serial dilutions of this compound into a low-volume 384-well plate. b. Add a pre-incubated mix of GST-WDR5 and Terbium-labeled anti-GST antibody to each well. c. Incubate for 15 minutes at room temperature. d. Add a pre-incubated mix of Biotin-MYC peptide and Streptavidin-d2 to each well. e. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental workflow for the HTRF assay.
Cell Proliferation (Viability) Assay
This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines.
-
Principle: Assays like Cell Counting Kit-8 (CCK-8) or CellTiter-Glo measure metabolic activity or ATP content, respectively, as a proxy for the number of viable cells.
-
Protocol (using CCK-8):
-
Cell Seeding: Seed neuroblastoma or leukemia cells (e.g., MV4;11, IMR32) into 96-well plates at a predetermined optimal density (e.g., 1-2 x 10^4 cells/well).[16]
-
Incubation: Allow cells to adhere and stabilize by incubating for 24 hours at 37°C, 5% CO2.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (and a DMSO vehicle control).
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).[16]
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to calculate percent viability. Plot viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Downstream Signaling and Cellular Consequences
The inhibition of the WDR5-MYC axis by this compound initiates a signaling cascade that culminates in anti-tumor effects.
Caption: Downstream effects of WDR5 inhibition.
Conclusion
This compound represents a highly specific and potent tool for interrogating and inhibiting the oncogenic function of the WDR5-MYC axis. Its covalent mechanism of action ensures durable target engagement, leading to the disruption of MYC's transcriptional program and subsequent cancer cell death. The data and protocols presented herein provide a comprehensive technical foundation for researchers and drug developers working to advance WDR5-targeted therapies. The continued study of such inhibitors will further illuminate the complex roles of WDR5 in cancer and guide the development of novel therapeutics.
References
- 1. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment screening for a protein-protein interaction inhibitor to WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
(R)-WM-586: A Covalent Inhibitor Targeting the WDR5-MYC Interaction for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The transcription factor MYC is a well-established driver of numerous human cancers, yet its direct inhibition has remained a formidable challenge. A promising alternative strategy is to disrupt the protein-protein interactions essential for MYC's oncogenic activity. This guide provides a detailed technical overview of (R)-WM-586, a potent and specific covalent inhibitor of the interaction between WD repeat-containing protein 5 (WDR5) and MYC. WDR5 is a critical cofactor that facilitates the recruitment of MYC to a subset of its target genes, particularly those involved in ribosome biogenesis and protein synthesis. By covalently modifying Lys250 on WDR5, this compound effectively abrogates this interaction, leading to the suppression of MYC-driven transcription and offering a novel therapeutic avenue for MYC-dependent malignancies. This document outlines the quantitative biochemical and cellular data for this compound and its precursor, details the experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for the WDR5-MYC inhibitor WM-586 and its precursor, WM-662.
| Compound | Assay Type | Target Interaction | IC50 | Reference |
| WM-662 | HTRF | WDR5-MYC | 18 µM | [1][2] |
| WM-586 | HTRF | WDR5-MYC | 101 nM | [3][4] |
| WM-586 | Cellular Assay | WDR5-RBBP5 Interaction | No inhibition up to 30 µM | [3] |
Table 1: Biochemical Potency of WDR5-MYC Inhibitors.
Signaling Pathway and Mechanism of Action
The interaction between WDR5 and MYC is a critical step in the transcriptional activation of a specific set of MYC target genes. WDR5 acts as a scaffolding protein, binding to MYC and facilitating its recruitment to chromatin, which is essential for the transcription of genes that drive cell growth and proliferation.
Caption: WDR5-MYC signaling pathway and the inhibitory action of this compound.
This compound is a covalent inhibitor that specifically targets Lys250 within the MYC binding pocket of WDR5. By forming an irreversible covalent bond, this compound prevents the interaction between WDR5 and MYC, thereby inhibiting the recruitment of MYC to its target gene promoters and suppressing downstream oncogenic signaling.
Experimental Discovery and Characterization Workflow
The discovery of this compound was a result of a systematic drug discovery campaign, beginning with a high-throughput screen to identify initial hits, followed by structure-based optimization to enhance potency and introduce a covalent mechanism of action.
Caption: Experimental workflow for the discovery and characterization of this compound.
Experimental Protocols
Detailed methodologies for the key experiments involved in the characterization of this compound are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for WDR5-MYC Interaction
This assay quantitatively measures the disruption of the WDR5-MYC interaction by a test compound.
-
Principle: The assay relies on fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2) when they are in close proximity. Tagged WDR5 and MYC proteins are used, and their interaction brings the fluorophores together, generating a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.
-
Materials:
-
Recombinant GST-tagged WDR5
-
Biotinylated MYC peptide
-
Anti-GST antibody labeled with Europium cryptate (donor)
-
Streptavidin labeled with d2 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume plates
-
Test compounds (e.g., WM-586)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add 2 µL of the compound dilutions or buffer (for control) to the wells of the 384-well plate.
-
Add 4 µL of a solution containing GST-WDR5 and the anti-GST-Europium cryptate antibody.
-
Add 4 µL of a solution containing the biotinylated MYC peptide and Streptavidin-d2.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.
-
Read the fluorescence at both the donor and acceptor emission wavelengths using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a dose-response curve.
-
Co-Immunoprecipitation (Co-IP) for Cellular WDR5-MYC Interaction
This method is used to verify the disruption of the WDR5-MYC interaction within a cellular context.
-
Principle: An antibody against a tagged "bait" protein (e.g., FLAG-WDR5) is used to pull it down from a cell lysate. If a "prey" protein (e.g., HA-MYC) interacts with the bait, it will be co-precipitated. The presence of the prey protein is then detected by Western blotting.
-
Materials:
-
Cells co-expressing tagged WDR5 (e.g., FLAG-tag) and MYC (e.g., HA-tag)
-
Lysis buffer (non-denaturing)
-
Anti-FLAG antibody conjugated to magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies: anti-FLAG, anti-HA, anti-WDR5, anti-MYC
-
-
Procedure:
-
Treat the cells with the test compound or vehicle control for a specified duration.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Clarify the cell lysates by centrifugation.
-
Incubate the cleared lysates with anti-FLAG magnetic beads to immunoprecipitate FLAG-WDR5 and its interacting partners.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane for Western blotting.
-
Probe the membrane with anti-HA or anti-MYC antibodies to detect the amount of co-precipitated MYC. The amount of pulled-down WDR5 should also be assessed as a loading control.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is employed to confirm the direct binding of the inhibitor to WDR5 in intact cells.
-
Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. In CETSA, cells are heated to various temperatures, causing protein denaturation and aggregation. A stabilizing ligand will increase the temperature at which the target protein denatures. The amount of soluble protein remaining at each temperature is quantified.
-
Materials:
-
Cultured cells
-
Test compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell suspensions (e.g., PCR cycler)
-
Western blotting or other protein quantification method (e.g., ELISA)
-
-
Procedure:
-
Treat cells with the test compound or vehicle control.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation.
-
Analyze the amount of soluble WDR5 in the supernatant for each temperature point by Western blotting or another quantitative protein detection method.
-
Plot the amount of soluble WDR5 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Kinetic Analysis of Covalent Inhibition (k_inact/K_I Determination)
This assay determines the efficiency of an irreversible inhibitor.
-
Principle: The potency of a covalent inhibitor is best described by the second-order rate constant k_inact/K_I, which reflects both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact). This is often determined by incubating the target protein with various concentrations of the inhibitor over time and measuring the extent of target modification.
-
Materials:
-
Purified WDR5 protein
-
Test covalent inhibitor
-
Reaction buffer
-
LC-MS/MS system
-
-
Procedure:
-
Incubate the purified WDR5 protein with a range of concentrations of the covalent inhibitor at a constant temperature (e.g., 37°C).
-
At various time points, quench the reaction and analyze the samples by LC-MS/MS to determine the percentage of WDR5 that has been covalently modified.
-
For each inhibitor concentration, plot the percentage of modified protein against time and fit the data to a pseudo-first-order equation to determine the observed rate constant (k_obs).
-
Plot the k_obs values against the inhibitor concentrations. The resulting data can be fitted to a hyperbolic equation to determine the maximal inactivation rate (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I). The ratio of k_inact to K_I gives the second-order rate constant of covalent modification.
-
Conclusion
This compound represents a significant advancement in the pursuit of clinically viable inhibitors of the oncogenic transcription factor MYC. Its covalent mechanism of action provides a durable and potent means of disrupting the critical WDR5-MYC interaction. The data and protocols presented in this guide offer a comprehensive resource for researchers in academia and industry who are working to further characterize this compound and develop similar targeted therapies for MYC-driven cancers. The continued investigation of this and other WDR5-MYC inhibitors holds great promise for the development of novel and effective cancer treatments.
References
(R)-WM-586 Enantiomer: A Technical Guide to its Core Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-WM-586 is a specific enantiomer of the covalent inhibitor WM-586, which targets the interaction between WD repeat-containing protein 5 (WDR5) and the MYC oncoprotein. The WDR5-MYC interaction is a critical dependency for the oncogenic activity of MYC in a variety of cancers, making its disruption a compelling therapeutic strategy. WDR5 acts as a scaffold protein, facilitating the recruitment of MYC to chromatin at the regulatory regions of its target genes. This guide provides a comprehensive overview of the biological activity of WM-586, with a focus on the core principles applicable to the (R)-enantiomer, based on the currently available scientific literature. While the (R)-enantiomer of WM-586 is commercially available, specific studies detailing its unique biological activity compared to the (S)-enantiomer or the racemic mixture are not yet prevalent in the public domain.
Mechanism of Action
WM-586 functions as a covalent inhibitor that specifically targets the WDR5-binding motif (WBM) pocket on the WDR5 protein.[1] By covalently binding to this site, WM-586 effectively prevents the interaction between WDR5 and MYC.[2][3] This disruption of the WDR5-MYC complex has been shown to inhibit the transcriptional activity of MYC, which is a key driver of cell proliferation, growth, and metabolism in many cancer types.[4]
Quantitative Biological Activity Data
The following table summarizes the known quantitative data for WM-586. It is important to note that these values may not be specific to the (R)-enantiomer and could represent the activity of the racemic mixture.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 101 nM | WDR5-MYC Interaction | Biochemical Assay | [2] |
Note: IC50 (half-maximal inhibitory concentration) indicates the concentration of an inhibitor required to reduce the activity of a biological target by 50%.
Signaling Pathway
The WDR5-MYC signaling axis is integral to the regulation of genes involved in cellular proliferation and growth. WDR5 facilitates the recruitment of the MYC-MAX heterodimer to E-box sequences in the promoter regions of target genes, leading to their transcriptional activation. Inhibition of the WDR5-MYC interaction by molecules such as WM-586 is expected to downregulate the expression of these MYC target genes, thereby impeding cancer cell growth and survival.
Experimental Protocols
While specific protocols for the this compound enantiomer are not available, the following are detailed, generalized methodologies for key experiments that would be essential for its biological characterization.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell lines of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations (including a vehicle control) for a predetermined time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins, such as MYC and downstream targets, following treatment with this compound.
Materials:
-
This compound
-
Cancer cell lines of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-WDR5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at desired concentrations and time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the biological activity of this compound.
Conclusion
This compound represents a promising avenue for the targeted inhibition of the WDR5-MYC interaction in cancer. The parent compound, WM-586, has demonstrated potent biochemical inhibition of this critical oncogenic driver. This technical guide provides a foundational understanding of its mechanism of action and the experimental approaches required for its biological evaluation. However, it is crucial for the scientific community to conduct and publish research that specifically characterizes the this compound enantiomer to elucidate its precise potency, selectivity, and cellular effects. Such studies will be instrumental in advancing our understanding of this targeted therapeutic strategy and its potential clinical applications.
References
Understanding the Role of JQ1 in Epigenetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are pivotal in both normal development and disease. One of the key families of epigenetic regulators is the Bromodomain and Extra-Terminal (BET) family of proteins, which act as "readers" of histone acetylation marks. By binding to acetylated lysines on histone tails, BET proteins recruit transcriptional machinery to specific genomic loci, thereby activating gene expression. Dysregulation of BET protein activity is implicated in a variety of diseases, most notably cancer.
JQ1 is a potent and specific small-molecule inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). It acts by competitively binding to the acetyl-lysine binding pocket of BET bromodomains, thereby preventing their interaction with acetylated histones and subsequent gene transcription. This guide provides an in-depth technical overview of JQ1, its mechanism of action, and its role as a chemical probe in understanding the epigenetic control of gene expression.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity and properties of JQ1.
Table 1: In Vitro Binding Affinity of JQ1 for BET Bromodomains
| Bromodomain | Binding Assay | IC50 / Kd | Reference |
| BRD2 (BD1) | AlphaScreen | IC50 = 50 nM | |
| BRD2 (BD2) | AlphaScreen | IC50 = 90 nM | |
| BRD3 (BD1) | AlphaScreen | IC50 = 35 nM | |
| BRD3 (BD2) | AlphaScreen | IC50 = 70 nM | |
| BRD4 (BD1) | AlphaScreen | IC50 = 77 nM | |
| BRD4 (BD2) | AlphaScreen | IC50 = 33 nM | |
| BRDT (BD1) | AlphaScreen | IC50 = 22 nM | |
| BRDT (BD2) | Isothermal Titration Calorimetry (ITC) | Kd = 59 nM |
Table 2: Cellular Activity of JQ1
| Cell Line | Assay | Effect | IC50 | Reference |
| MLL-fusion leukemia (MV4;11) | Cell Proliferation | Inhibition | 113 nM | |
| Multiple Myeloma (MM.1S) | MYC Expression | Downregulation | ~500 nM | |
| NUT Midline Carcinoma (Ty82) | Cell Differentiation | Induction | < 100 nM | |
| Human Papillomavirus (HPV+) Cervical Cancer | E2 Expression | Downregulation | 100-500 nM |
Key Signaling Pathways
The primary mechanism of action of JQ1 involves the disruption of BET protein-mediated gene transcription. This has profound effects on various signaling pathways critical for cell growth, proliferation, and survival.
Caption: Mechanism of JQ1 action in inhibiting BET protein function and downstream oncogene transcription.
Experimental Protocols
Detailed methodologies for key experiments used to characterize JQ1 are provided below.
AlphaScreen™ Assay for BET Bromodomain Binding
Objective: To determine the in vitro potency of JQ1 in disrupting the interaction between BET bromodomains and acetylated histone peptides.
Materials:
-
Recombinant human BET bromodomains (BRD2, BRD3, BRD4, BRDT)
-
Biotinylated histone H4 acetylated peptide (H4K5ac, K8ac, K12ac, K16ac)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Glutathione-casein-coated Acceptor beads (PerkinElmer)
-
JQ1 compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of JQ1 in assay buffer.
-
In a 384-well plate, add the JQ1 dilutions.
-
Add the recombinant BET bromodomain protein to each well.
-
Add the biotinylated acetylated histone H4 peptide to each well.
-
Incubate for 15 minutes at room temperature.
-
Add a mixture of Streptavidin-coated Donor beads and Glutathione-casein-coated Acceptor beads to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an EnVision™ plate reader (PerkinElmer) with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.
-
Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the AlphaScreen assay to measure JQ1 binding to BET bromodomains.
Cell Proliferation Assay (MTS Assay)
Objective: To determine the effect of JQ1 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MV4;11)
-
Complete cell culture medium
-
JQ1 compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO) as a vehicle control
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of JQ1 in complete culture medium.
-
Remove the old medium and add the medium containing the JQ1 dilutions or DMSO vehicle control to the respective wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Conclusion
JQ1 has been an invaluable chemical probe for elucidating the role of BET proteins in gene regulation and disease. Its high potency and specificity have enabled researchers to dissect the downstream consequences of BET inhibition in a variety of biological contexts. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals working in the field of epigenetics, facilitating further research into the therapeutic potential of BET inhibitors. The continued study of JQ1 and the development of next-generation BET inhibitors hold significant promise for the treatment of cancer and other diseases driven by epigenetic dysregulation.
(R)-WM-586 and its Effect on MYC Target Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transcription factor MYC is a master regulator of cellular proliferation, growth, and metabolism, and its deregulation is a hallmark of a vast number of human cancers. The development of direct MYC inhibitors has proven to be a formidable challenge. A promising alternative strategy is to target the protein-protein interactions that are essential for MYC's oncogenic activity. One such critical interaction is with the WD40-repeat-containing protein 5 (WDR5). (R)-WM-586 is a potent and covalent inhibitor of the WDR5-MYC interaction, offering a novel therapeutic avenue to suppress MYC-driven tumorigenesis. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on MYC target gene expression, along with detailed experimental protocols relevant to its study.
The WDR5-MYC Interaction: A Critical Node in Cancer Pathogenesis
MYC requires a heterodimerization partner, MAX, to bind to E-box sequences in the promoters of its target genes and regulate their transcription. However, the affinity of the MYC-MAX heterodimer for many of its genomic targets is relatively low. The interaction with WDR5 serves as a crucial ancillary factor, facilitating the recruitment and stabilization of MYC on the chromatin at a specific subset of its target genes. WDR5, through its "WBM" (WDR5-binding motif) pocket, directly engages with a conserved motif in the MYC N-terminus. This interaction is particularly important for the regulation of genes involved in ribosome biogenesis and protein synthesis, critical processes for rapidly proliferating cancer cells.
Signaling Pathway of WDR5-Mediated MYC Regulation
The following diagram illustrates the central role of the WDR5-MYC interaction in regulating the expression of a subset of MYC target genes.
This compound: A Covalent Inhibitor of the WDR5-MYC Interaction
This compound is the active R-enantiomer of WM-586, a small molecule designed to covalently bind to a cysteine residue within the WBM pocket of WDR5. This irreversible binding sterically hinders the interaction between WDR5 and MYC.
Mechanism of Action of this compound
The diagram below outlines the mechanism by which this compound disrupts MYC's function.
Effect of this compound on MYC Target Gene Expression: Quantitative Data
While specific, publicly available RNA-sequencing or quantitative proteomics datasets for this compound are limited, the expected effect of inhibiting the WDR5-MYC interaction is the downregulation of a subset of MYC target genes, particularly those involved in ribosome biogenesis and protein synthesis. The following table provides a representative list of known MYC target genes and their expected response to this compound treatment based on the mechanism of action of WDR5-MYC inhibitors.
| Gene Symbol | Gene Name | Function | Expected Change with this compound |
| Ribosomal Protein Genes | |||
| RPL5 | Ribosomal Protein L5 | Component of the 60S ribosomal subunit | Downregulated |
| RPL11 | Ribosomal Protein L11 | Component of the 60S ribosomal subunit | Downregulated |
| RPS6 | Ribosomal Protein S6 | Component of the 40S ribosomal subunit | Downregulated |
| Nucleolar Proteins | |||
| NCL | Nucleolin | Ribosome biogenesis, chromatin remodeling | Downregulated |
| NPM1 | Nucleophosmin | Ribosome biogenesis, chaperone | Downregulated |
| Translation Initiation Factors | |||
| EIF4E | Eukaryotic Translation Initiation Factor 4E | Binds to the 5' cap of mRNAs | Downregulated |
| Cell Cycle Regulators | |||
| CCND2 | Cyclin D2 | G1/S transition | Downregulated |
| CDK4 | Cyclin Dependent Kinase 4 | G1/S transition | Downregulated |
| Metabolic Enzymes | |||
| LDHA | Lactate Dehydrogenase A | Glycolysis | Downregulated |
Note: This table represents the anticipated effects based on the known role of the WDR5-MYC interaction. Actual quantitative changes will vary depending on the cell type, dose, and duration of treatment.
Detailed Experimental Protocols
To facilitate further research into this compound and its effects, this section provides detailed protocols for key experimental techniques.
Chromatin Immunoprecipitation (ChIP) for MYC
This protocol is designed to assess the binding of MYC to the promoter regions of its target genes and to evaluate the effect of this compound on this binding.
Workflow Diagram:
Materials:
-
Cells of interest (e.g., MYC-dependent cancer cell line)
-
This compound
-
Formaldehyde (37%)
-
Glycine
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Anti-MYC antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
RNase A
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol
-
Primers for qPCR targeting known MYC binding sites
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency and treat with the desired concentration of this compound or vehicle control for the specified duration.
-
Cross-linking: Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and resuspend in Cell Lysis Buffer. Incubate on ice and then pellet the nuclei. Resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear chromatin to an average fragment size of 200-500 bp. Centrifuge to pellet debris.
-
Immunoprecipitation: Dilute the chromatin with ChIP Dilution Buffer. Pre-clear the chromatin with Protein A/G beads. Incubate a portion of the pre-cleared chromatin with the anti-MYC antibody overnight at 4°C. A no-antibody or IgG control should be included.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Sequentially wash the beads with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer. Reverse the cross-links by adding NaCl and incubating at 65°C overnight.
-
DNA Purification: Treat with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Analysis: Quantify the enrichment of specific MYC target gene promoters using quantitative PCR (qPCR) or perform high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Reverse Transcription-Quantitative PCR (RT-qPCR) for MYC Target Gene Expression
This protocol is used to quantify the mRNA levels of specific MYC target genes following treatment with this compound.
Materials:
-
Treated cells
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Lyse the treated cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase.
-
qPCR: Set up qPCR reactions containing the cDNA template, qPCR master mix, and primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound treated samples to the vehicle control.
WDR5-MYC Interaction Assay (NanoBRET™)
This cellular assay can be used to quantify the disruption of the WDR5-MYC interaction by this compound in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids encoding WDR5 fused to NanoLuc® luciferase (donor) and MYC fused to HaloTag® (acceptor)
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
Plate reader capable of measuring luminescence and filtered fluorescence
Procedure:
-
Cell Transfection: Co-transfect cells with the WDR5-NanoLuc® and MYC-HaloTag® plasmids.
-
Compound Treatment: Plate the transfected cells and treat with a dilution series of this compound.
-
Assay: Add the HaloTag® ligand and NanoBRET™ substrate to the cells.
-
Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using the plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and determine the IC50 value for this compound.
Conclusion
This compound represents a promising therapeutic agent for the treatment of MYC-driven cancers by effectively disrupting the critical WDR5-MYC interaction. This leads to a reduction in the expression of a key subset of MYC target genes involved in essential cellular processes for tumor growth. The experimental protocols provided in this guide offer a framework for researchers to further investigate the molecular effects of this compound and to accelerate the development of this and other WDR5-MYC interaction inhibitors. Further studies employing genome-wide techniques such as RNA-seq and proteomics will be invaluable in fully elucidating the downstream consequences of treatment with this compound and identifying potential biomarkers of response.
(R)-WM-586: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-WM-586 is the R-enantiomer of WM-586, a potent and covalent inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and the oncogenic transcription factor MYC. By targeting the WDR5 binding motif (WBM) pocket, this compound disrupts a critical interaction for MYC-mediated gene transcription, presenting a promising therapeutic strategy for various cancers. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its activity.
Discovery and Rationale
This compound was identified through a structure-based drug design and optimization program starting from the initial hit molecule, WM-662. High-throughput screening of a compound library using a competitive homogeneous time-resolved fluorescence (HTRF) assay identified WM-662 as a moderate inhibitor of the WDR5-MYC interaction.[1][2] Subsequent structural optimization led to the development of WM-586, a more potent, covalent inhibitor.[1][2] WM-586 specifically targets the WDR5-MYC interaction with a reported IC50 of 101 nM in its racemic form.[3][4] Further investigation into the stereochemistry of WM-586 revealed that the biological activity is likely enantiomer-specific, leading to the isolation and characterization of the individual (R) and (S) enantiomers.
Quantitative Data Summary
The following table summarizes the key quantitative data for WM-586 and its precursor. Data for the individual enantiomers of WM-586 is crucial for a complete understanding of its structure-activity relationship.
| Compound | Target | Assay | IC50 (nM) | Reference |
| WM-662 | WDR5-MYC Interaction | HTRF | 18,000 | [1][2] |
| WM-586 (racemic) | WDR5-MYC Interaction | HTRF | 101 | [3][4] |
| This compound | WDR5-MYC Interaction | HTRF | Data not publicly available | |
| (S)-WM-586 | WDR5-MYC Interaction | HTRF | Data not publicly available |
Signaling Pathway
The MYC family of transcription factors are central drivers of cell proliferation and tumorigenesis. Their activity is dependent on the formation of a heterodimer with MAX, which then binds to E-box sequences in the promoter regions of target genes to regulate their transcription. WDR5 acts as a critical cofactor in this process by recruiting the MYC-MAX heterodimer to chromatin at specific gene loci, particularly those involved in protein synthesis.[5][6] By binding to the WBM pocket of WDR5, this compound prevents the interaction with MYC, thereby inhibiting the recruitment of the transcriptional machinery and suppressing the expression of MYC target genes.[3]
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not yet publicly available in the peer-reviewed literature. The discovery of WM-586 was described as a structural optimization of WM-662.[1][2] The synthesis of related WDR5 inhibitors often involves multi-step sequences that may include Suzuki coupling, amide bond formation, and chiral separation or asymmetric synthesis to obtain the desired enantiomer. Researchers interested in synthesizing this compound should refer to the primary literature on WDR5 inhibitors for general synthetic strategies and consider enantioselective synthesis or chiral chromatography for the separation of the enantiomers.
WDR5-MYC Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol is a generalized procedure based on HTRF assays used for similar protein-protein interaction studies. Specific details from the primary publication by Ding J, et al. should be consulted for exact concentrations and conditions.
Materials:
-
384-well low-volume white plates
-
Recombinant human WDR5 protein
-
Biotinylated MYC peptide
-
Europium cryptate-labeled streptavidin (donor)
-
XL665-labeled anti-tag antibody (e.g., anti-His) specific for the WDR5 protein tag (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound and other test compounds
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
In a 384-well plate, add a defined volume of the compound dilutions.
-
Add a solution of WDR5 protein to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Add a solution of biotinylated MYC peptide to each well and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Add a pre-mixed solution of Europium cryptate-labeled streptavidin and XL665-labeled anti-tag antibody to each well.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol provides a general workflow to assess the effect of this compound on the recruitment of MYC to the chromatin of target genes.
Materials:
-
Cancer cell line of interest (e.g., a MYC-driven line)
-
This compound
-
Formaldehyde for cross-linking
-
Cell lysis buffer
-
Sonication equipment
-
Anti-MYC antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for MYC target genes
Procedure:
-
Culture cancer cells to the desired confluency and treat with this compound or vehicle control for a specified time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
Sonciate the nuclear lysate to shear the chromatin to fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-MYC antibody or control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Quantify the enrichment of MYC at specific gene promoters using quantitative PCR (qPCR) with primers for known MYC target genes.
Conclusion
This compound is a valuable chemical probe for studying the biological role of the WDR5-MYC interaction and a promising starting point for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of its discovery and characterization. Further research is warranted to fully elucidate the therapeutic potential of this compound, including a detailed investigation of the differential activities of its enantiomers and its efficacy in preclinical cancer models.
References
The significance of the R-enantiomer of WM-586
An in-depth analysis of the available scientific literature reveals that while WM-586 is identified as a potent, covalent inhibitor of the WDR5-MYC protein-protein interaction, specific data detailing the distinct biological activities of its R- and S-enantiomers are not yet publicly available. The compound is typically described and evaluated as a racemic mixture.
However, the principles of stereochemistry are of paramount importance in pharmacology. The differential three-dimensional arrangement of enantiomers can lead to significant variations in their binding affinity, efficacy, metabolic stability, and toxicity. For a chiral drug candidate like WM-586, dissecting the properties of each stereoisomer is a critical step in drug development to identify the true active agent (the eutomer) and understand the potential liabilities of the less active or inactive isomer (the distomer).
This technical guide will therefore summarize the known properties of racemic WM-586 and present a comprehensive, technically detailed framework for the experimental determination of the significance of its R-enantiomer.
Overview of Racemic WM-586
WM-586 was developed from its precursor, WM-662, as the first covalent inhibitor targeting the WDR5-binding motif (WBM) pocket of WD-repeat domain 5 (WDR5).[1][2] Its primary mechanism of action involves the disruption of the critical interaction between WDR5 and the N-terminal region of the MYC oncoprotein, which is essential for MYC's recruitment to chromatin and the subsequent transcription of its target genes.[3][4] This disruption offers a promising therapeutic strategy for treating MYC-driven cancers.[3]
Mechanism of Action
WM-586 contains a sulfonyl fluoride moiety that acts as a warhead, forming a covalent bond with Lysine 250 (Lys250) on the WDR5 protein.[5] This irreversible binding prevents MYC from associating with WDR5, thereby inhibiting the transcription of MYC target genes involved in cell proliferation and survival.
Quantitative Profile of Racemic WM-586
The known inhibitory concentrations for racemic WM-586 and its parent compound are summarized below. The corresponding values for the individual enantiomers remain to be determined.
| Compound | Target Interaction | Assay Type | IC50 | Enantiomer-Specific IC50 (R-enantiomer) | Enantiomer-Specific IC50 (S-enantiomer) | Reference |
| WM-586 | WDR5-MYC | HTRF | 101 nM | To Be Determined | To Be Determined | [4] |
| WM-662 | WDR5-MYC | HTRF | 18 µM | Not Applicable | Not Applicable | [1][2] |
Proposed Research Plan to Determine the Significance of the R-Enantiomer
To elucidate the specific role and potency of the R-enantiomer of WM-586, a systematic experimental approach is required. This involves chiral separation followed by a series of biochemical and cellular assays.
Experimental Workflow
The logical flow for dissecting the enantiomer-specific activity is outlined below.
Detailed Experimental Protocols
-
Method : Supercritical Fluid Chromatography (SFC) is recommended for its high resolution and efficiency.
-
Column : A chiral stationary phase, such as a Daicel Chiralpak AD-H or AS-H column.
-
Mobile Phase : Supercritical CO2 with a polar modifier (e.g., methanol or isopropanol) containing a basic additive (e.g., 0.1% isopropylamine) to improve peak shape.
-
Gradient : An isocratic or gradient elution will be optimized to achieve baseline separation of the two enantiomers.
-
Detection : UV detection at a suitable wavelength (e.g., 254 nm) and Mass Spectrometry (MS) to confirm the mass of the eluting peaks.
-
Collection : Fractions corresponding to each enantiomeric peak are collected separately. The purity of each isolated enantiomer should be assessed (>99.5% enantiomeric excess).
-
Objective : To determine the IC50 of each enantiomer for the disruption of the WDR5-MYC interaction.
-
Reagents :
-
Recombinant human GST-tagged WDR5 protein.
-
Biotinylated synthetic peptide representing the WDR5-binding domain of human MYC.
-
Europium cryptate-labeled anti-GST antibody (donor).
-
Streptavidin-conjugated XL665 (acceptor).
-
-
Procedure :
-
Add 5 µL of serially diluted enantiomer (R- or S-WM-586) or DMSO control to a 384-well plate.
-
Add 5 µL of a pre-mixed solution of GST-WDR5 and Biotin-MYC peptide in assay buffer.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a pre-mixed detection solution containing the anti-GST-Eu(K) antibody and SA-XL665.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
-
Analysis : The HTRF ratio (665nm/620nm) is calculated and plotted against compound concentration. The IC50 value is determined using a four-parameter logistic fit.
-
Objective : To measure the growth inhibition (GI50) potential of each enantiomer in a MYC-dependent cancer cell line.
-
Cell Line : MV4;11 (acute myeloid leukemia), which is known to be sensitive to WDR5 inhibition.
-
Procedure :
-
Seed MV4;11 cells into 96-well plates at a density of 5,000 cells/well.
-
Treat cells with a 10-point, 3-fold serial dilution of each enantiomer or DMSO control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Analysis : Luminescence values are normalized to DMSO-treated controls, and the GI50 is calculated using a non-linear regression curve fit.
WDR5-MYC Signaling Pathway and Point of Inhibition
The interaction between WDR5 and MYC is a key node in the oncogenic signaling cascade. The active enantiomer of WM-586 is designed to sever this connection, leading to downstream anti-proliferative effects.
Logical Framework for Determining Significance
The results from the proposed experiments will determine the significance of the R-enantiomer relative to the S-enantiomer. There are several possible outcomes, each with distinct implications for drug development.
Conclusion
While current literature establishes racemic WM-586 as a novel covalent inhibitor of the WDR5-MYC interaction, its stereochemical properties remain undefined. The significance of the R-enantiomer can only be ascertained through the rigorous experimental plan detailed in this guide. By separating the enantiomers and evaluating their individual biochemical and cellular activities, researchers can identify the eutomer responsible for the desired therapeutic effect. This crucial step will enable the optimization of a more potent and selective drug candidate, maximizing on-target efficacy while minimizing potential off-target effects, thereby paving the way for advanced preclinical development.
References
(R)-WM-586: A Covalent Inhibitor of the WDR5-MYC Interaction for Anticancer Therapy
An In-depth Technical Guide on the Inhibition of Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-WM-586, a potent and specific covalent inhibitor of the WD-repeat domain 5 (WDR5) protein. It details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the relevant biological pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies against MYC-driven cancers.
Core Mechanism of Action
This compound is the active (R)-enantiomer of WM-586, a first-in-class covalent inhibitor that targets the interaction between WDR5 and the MYC oncoprotein.[1][2][3] The MYC family of transcription factors are well-established drivers of tumorigenesis, yet have remained challenging to target directly due to their intrinsically disordered structure.[4] WDR5 acts as a critical cofactor, binding to MYC and facilitating its recruitment to chromatin, thereby enabling the transcription of MYC target genes involved in cell proliferation and growth.[4][5]
This compound specifically binds to the WDR5-binding motif (WBM) on WDR5, the same site where MYC interacts.[6][7] By forming a covalent bond, this compound effectively and irreversibly blocks the WDR5-MYC protein-protein interaction (PPI).[2][3] This disruption prevents the localization of the MYC-WDR5 complex to the chromatin, leading to a downstream reduction in the expression of MYC target genes and subsequent inhibition of cancer cell proliferation.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data for WM-586, the racemic mixture containing the active (R)-enantiomer. This data is crucial for understanding its potency and specificity.
Table 1: In Vitro Inhibition of WDR5-MYC Interaction
| Compound | Assay Type | Parameter | Value (nM) | Reference |
| WM-586 | Homogeneous Time-Resolved FRET (HTRF) | IC50 | 101 | [1][3] |
Note: The IC50 value represents the concentration of WM-586 required to inhibit 50% of the WDR5-MYC interaction in vitro. The HTRF assay measures the proximity of two molecules, in this case, WDR5 and MYC, and a decrease in the FRET signal indicates inhibition of their interaction.
Signaling Pathway
The primary signaling pathway affected by this compound is the MYC-driven transcriptional program. The diagram below illustrates the mechanism of action of this compound in disrupting this pathway.
Caption: Mechanism of this compound action on the MYC signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Homogeneous Time-Resolved FRET (HTRF) Assay for WDR5-MYC Interaction
This assay is used to quantify the inhibitory effect of this compound on the WDR5-MYC protein-protein interaction.
Workflow:
Caption: Workflow for the WDR5-MYC HTRF assay.
Protocol:
-
Reagent Preparation:
-
Recombinant GST-tagged WDR5 and biotinylated MYC peptide are diluted in assay buffer.
-
This compound is serially diluted to create a concentration gradient.
-
-
Assay Plate Setup:
-
In a 384-well low-volume white plate, add GST-WDR5, Biotin-MYC, and the serially diluted this compound.
-
Include positive controls (no inhibitor) and negative controls (no WDR5 or MYC).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for inhibitor binding.
-
-
Detection:
-
Add a solution containing Europium cryptate-labeled anti-GST antibody (donor) and Streptavidin-XL665 (acceptor).
-
Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
The HTRF ratio (665nm/620nm) is calculated.
-
Plot the HTRF ratio against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability/Proliferation Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (R)-WM-586 Cell-Based Assays
These application notes provide a detailed protocol for assessing the cellular activity of (R)-WM-586, a covalent inhibitor of the WDR5-MYC protein-protein interaction. The primary application of this assay is to determine the anti-proliferative effect of this compound on cancer cell lines.
Introduction
This compound is the R-enantiomer of WM-586, a potent and covalent inhibitor that specifically disrupts the interaction between WD repeat-containing protein 5 (WDR5) and the MYC oncoprotein.[1] The WDR5-MYC interaction is critical for the oncogenic activity of MYC in various cancers, making its inhibition a promising therapeutic strategy.[1] this compound targets the WDR5 binding motif (WBM) pocket on WDR5, leading to the suppression of MYC-dependent gene transcription and subsequent inhibition of cancer cell proliferation. These protocols are designed for researchers in oncology, drug discovery, and molecular pharmacology to evaluate the efficacy of this compound in a cell-based setting.
Principle of the Assay
The described protocol utilizes a luminescence-based cell viability assay to quantify the number of viable cells in culture after treatment with this compound. The assay measures the intracellular ATP concentration, which is a key indicator of metabolically active, viable cells. A decrease in ATP levels correlates with a reduction in cell viability due to the cytotoxic or cytostatic effects of the compound. This method is highly sensitive and suitable for high-throughput screening.
Data Presentation
The following table summarizes the biochemical and cellular potency of WM-586, the racemic mixture containing the active (R)-enantiomer. This data is provided as a reference for expected outcomes.
| Parameter | Value | Reference |
| Target | WDR5-MYC Interaction | [1] |
| IC₅₀ (Biochemical) | 101 nM | [1] |
| Cell Lines for Assay | MV4;11, MOLM-13 | |
| Assay Type | Cell Viability (e.g., CellTiter-Glo®) | |
| Typical Incubation Time | 72 hours | [2][3][4] |
Signaling Pathway
This compound disrupts the WDR5-MYC signaling pathway, which is crucial for the transcription of MYC target genes involved in cell proliferation and survival. The diagram below illustrates the mechanism of action.
Caption: Mechanism of action of this compound in the WDR5-MYC pathway.
Experimental Protocols
This section provides a detailed protocol for a cell-based viability assay to determine the effect of this compound on cancer cell lines.
Cell Culture
-
Cell Lines: MV4-11 (Acute myeloid leukemia) and MOLM-13 (Acute myeloid leukemia) are recommended as they have been shown to be sensitive to WDR5 inhibition.
-
Culture Medium: For MV4-11 and MOLM-13 cells, use RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[5]
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Cell Viability Reagent: Use a commercially available ATP-based luminescence assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). Prepare the reagent according to the manufacturer's instructions.
Experimental Workflow
The following diagram outlines the key steps of the cell-based assay.
Caption: Workflow for the this compound cell viability assay.
Detailed Assay Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension in fresh culture medium to a final concentration of 1 x 10⁵ cells/mL.
-
Seed 50 µL of the cell suspension (5,000 cells) into each well of a white, opaque-walled 96-well plate suitable for luminescence assays.
-
Include wells with medium only for background luminescence measurement.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the this compound stock solution in culture medium. A typical concentration range to test would be from 1 nM to 30 µM.
-
Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.
-
Add 50 µL of the diluted compound or vehicle control to the corresponding wells of the 96-well plate containing the cells. The final volume in each well should be 100 µL.
-
-
Incubation:
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and the cell viability reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a microplate reader.
-
-
Data Analysis:
-
Subtract the average luminescence value of the medium-only background wells from all other measurements.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, an online IC₅₀ calculator).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background luminescence | Reagent contamination or plate incompatibility. | Use fresh reagents and plates recommended for luminescence. |
| Inconsistent readings | Inaccurate pipetting or uneven cell distribution. | Ensure proper mixing of cell suspension before seeding and use calibrated pipettes. |
| No dose-response observed | Compound inactivity, incorrect concentration, or resistant cell line. | Verify compound integrity, test a broader concentration range, or use a known sensitive cell line. |
| High variability between replicates | Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile medium. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Jiyuan Oridonin A Overcomes Differentiation Blockade in Acute Myeloid Leukemia Cells With MLL Rearrangements via Multiple Signaling Pathways [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. haematologica.org [haematologica.org]
Application Notes and Protocols for In Vitro Reconstitution Assay with (R)-WM-586
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-WM-586 is a covalent inhibitor that specifically targets the interaction between WD repeat-containing protein 5 (WDR5) and MYC, with an IC50 of 101 nM.[1][2] This interaction is crucial for the oncogenic activity of MYC in various cancers.[3] In vitro reconstitution assays are fundamental for characterizing the biochemical activity and mechanism of action of such inhibitors. These assays allow for a controlled, cell-free environment to directly measure the inhibitory effect of this compound on the formation of the WDR5-MYC complex.
This document provides detailed protocols for two common in vitro reconstitution assays to assess the efficacy of this compound: a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay and a pull-down assay.
Signaling Pathway
The signaling pathway involving WDR5 and MYC is critical in tumorigenesis. WDR5 acts as a scaffold protein, and its interaction with MYC is essential for the recruitment of histone methyltransferase complexes to target gene promoters, leading to transcriptional activation of genes involved in cell proliferation and growth.[3][4] this compound disrupts this interaction, thereby inhibiting MYC's oncogenic function.
Caption: WDR5-MYC signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | WDR5-MYC Interaction | [1][2] |
| IC50 | 101 nM | [1][2] |
| Mechanism | Covalent Inhibitor | [1][2] |
Experimental Protocols
Two primary in vitro methods are detailed below to quantify the inhibitory effect of this compound on the WDR5-MYC interaction.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This proximity-based assay is highly sensitive and suitable for high-throughput screening.[5][6][7] It measures the disruption of the WDR5-MYC interaction by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of (R)-WM-586 in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-WM-586 is a covalent inhibitor targeting the interaction between WD-repeat domain 5 (WDR5) and the MYC oncoprotein. In biochemical assays, this compound has been shown to specifically disrupt the WDR5-MYC interaction with a half-maximal inhibitory concentration (IC50) of 101 nM.[1][2] This interaction is crucial for the recruitment of MYC to its target genes, and its disruption presents a promising therapeutic strategy for cancers driven by MYC overexpression, such as certain types of neuroblastoma, breast cancer, bladder cancer, and colorectal cancer.[1][2]
These application notes provide a comprehensive guide to determining the IC50 of this compound in various cancer cell lines. The IC50 value in a cell-based assay is a critical parameter for evaluating the potency of a compound and is essential for further preclinical and clinical development.
Data Presentation
Summary of this compound IC50 Values in Cancer Cell Lines
Currently, specific IC50 values for this compound in various cancer cell lines are not extensively available in the public domain. The following table is a representative template that can be populated as data becomes available from experimental studies.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Notes |
| Example: MCF-7 | Breast Cancer | Data Not Available | 72 | |
| Example: PC-3 | Prostate Cancer | Data Not Available | 72 | |
| Example: HCT116 | Colorectal Carcinoma | Data Not Available | 72 | |
| Example: A549 | Lung Carcinoma | Data Not Available | 72 | |
| Example: K562 | Leukemia | Data Not Available | 72 |
Experimental Protocols
Protocol for Determining IC50 using MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control (medium only).
-
After 24 hours of cell seeding, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions, vehicle control, or fresh medium to the respective wells.
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: WDR5-MYC signaling pathway and the inhibitory action of this compound.
Caption: A step-by-step workflow for determining the IC50 of this compound.
References
Application Note & Protocol: Co-immunoprecipitation to Study (R)-WM-586 Effects on the WDR5-MYC Interaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing co-immunoprecipitation (Co-IP) to investigate the effects of (R)-WM-586, a known covalent inhibitor of the WDR5-MYC protein-protein interaction.
This compound is a biochemical that inhibits the interaction between WDR5 and MYC by targeting the WBM binding pocket, with an IC50 of 101 nM. [1][2][3][4] This protocol is designed to qualitatively and semi-quantitatively assess the disruption of this interaction in a cellular context.
Data Presentation
The following table structure should be used to summarize the quantitative data obtained from the Western blot analysis of the Co-IP results. Densitometry analysis of the protein bands will provide the relative protein levels.
| Experimental Condition | Input (WDR5) | Input (MYC) | IP (WDR5) | Co-IP (MYC) | Relative MYC Interaction (%) |
| Vehicle Control (DMSO) | Normalized to 1 | Normalized to 1 | Normalized to 1 | Normalized to 1 | 100% |
| This compound (1 µM) | Value | Value | Value | Value | Calculated Value |
| This compound (5 µM) | Value | Value | Value | Value | Calculated Value |
| This compound (10 µM) | Value | Value | Value | Value | Calculated Value |
| Negative Control (IgG) | Value | Value | Value | Value | Calculated Value |
Note: Values should be normalized to the vehicle control. The "Relative MYC Interaction (%)" is calculated as the ratio of Co-IP (MYC) to IP (WDR5), normalized to the vehicle control.
Experimental Protocols
This Co-IP protocol is optimized for studying the inhibitory effect of this compound on the endogenous WDR5-MYC interaction in cultured mammalian cells.
Materials and Reagents
-
Cell Lines: A human cancer cell line with known expression of both WDR5 and MYC (e.g., neuroblastoma, breast cancer, bladder cancer, or colorectal cancer cell lines).[3]
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Primary Antibodies:
-
Rabbit anti-WDR5 antibody (for immunoprecipitation).
-
Mouse anti-MYC antibody (for detection).
-
Rabbit IgG (Isotype control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-mouse IgG.
-
HRP-conjugated anti-rabbit IgG.
-
-
Protein A/G Magnetic Beads.
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors just before use.
-
Elution Buffer: 1X SDS-PAGE sample buffer.
-
Phosphate Buffered Saline (PBS).
-
Reagents for Western Blotting: SDS-PAGE gels, transfer membranes, blocking buffer, ECL substrate.
Experimental Procedure
1. Cell Culture and Treatment: a. Plate cells and grow to 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 4-6 hours). The optimal time and concentration should be determined empirically.
2. Cell Lysis: a. After treatment, wash cells twice with ice-cold PBS. b. Add ice-cold Co-IP Lysis/Wash Buffer to the cells. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cell lysate) to a new pre-chilled tube. g. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. Pre-clearing the Lysate (Optional but Recommended): a. To reduce non-specific binding, incubate the cell lysate with Protein A/G magnetic beads for 1 hour at 4°C with gentle rotation.[5] b. Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.
4. Immunoprecipitation: a. Take an aliquot of the pre-cleared lysate as "Input" control. b. To the remaining lysate, add the primary antibody (anti-WDR5) or the isotype control (Rabbit IgG). c. Incubate overnight at 4°C with gentle rotation.
5. Immune Complex Capture: a. Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture. b. Incubate for 2-4 hours at 4°C with gentle rotation. c. Place the tube on a magnetic rack to collect the beads. d. Carefully discard the supernatant.
6. Washing: a. Wash the beads three to five times with ice-cold Co-IP Lysis/Wash Buffer. b. For each wash, resuspend the beads in the buffer, incubate for 5 minutes, and then collect the beads using the magnetic rack.
7. Elution: a. After the final wash, remove all residual buffer. b. Add 1X SDS-PAGE sample buffer to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.
8. Western Blot Analysis: a. Separate the eluted proteins and the "Input" samples by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer. d. Probe the membrane with the primary antibodies (anti-WDR5 and anti-MYC). e. Incubate with the appropriate HRP-conjugated secondary antibodies. f. Detect the protein bands using an ECL substrate and an imaging system.
Mandatory Visualization
Caption: Co-immunoprecipitation workflow to study this compound effects.
Caption: this compound inhibits the WDR5-MYC interaction and downstream signaling.
References
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with (R)-WM-586 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-WM-586 is the R-enantiomer of WM-586, a potent and covalent inhibitor of the interaction between WD-repeat domain 5 (WDR5) and the transcription factor MYC. The WDR5-MYC interaction is critical for the recruitment of MYC to a significant portion of its target gene promoters, particularly those involved in ribosome biogenesis and protein synthesis. By disrupting this interaction, this compound offers a promising therapeutic strategy for targeting MYC-driven cancers.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the in vivo interactions of proteins with DNA. When coupled with quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq), it allows for the precise mapping and quantification of protein binding to specific genomic loci. These application notes provide a detailed protocol for performing ChIP experiments to assess the effect of this compound on the chromatin occupancy of MYC and WDR5. The provided protocols are based on established ChIP methodologies for transcription factors and have been adapted for use with WDR5-MYC interaction inhibitors.
Mechanism of Action: WDR5-MYC Inhibition
The oncoprotein MYC is a master transcriptional regulator that drives cell proliferation and tumorigenesis. Its ability to bind to specific DNA sequences, known as E-boxes, within the regulatory regions of its target genes is dependent on its heterodimerization with MAX. However, for a substantial subset of its targets, MYC requires the chromatin-associated protein WDR5 as a cofactor for efficient recruitment to chromatin.
This compound specifically inhibits the protein-protein interaction between WDR5 and MYC. This prevents the stable association of the MYC/MAX heterodimer with chromatin at WDR5-dependent gene promoters. Consequently, the transcription of these target genes is downregulated, leading to anti-proliferative effects in cancer cells.
Key Applications
-
Target Validation: Confirm the engagement of this compound with the WDR5-MYC complex in a cellular context by assessing changes in MYC and WDR5 chromatin occupancy.
-
Dose-Response Studies: Determine the optimal concentration of this compound required to displace MYC from its target genes.
-
Pharmacodynamic Biomarker Discovery: Identify downstream target genes whose MYC occupancy is sensitive to this compound treatment, which can serve as biomarkers for drug efficacy.
-
Genome-Wide Analysis: Utilize ChIP-seq to obtain a global view of the changes in the MYC and WDR5 cistromes following treatment with this compound.
Data Presentation
Table 1: Quantitative ChIP-qPCR Analysis of MYC Occupancy at WDR5-Dependent and -Independent Gene Promoters
| Target Gene | Gene Function | WDR5 Dependence | Treatment | % Input (Mean ± SD) | Fold Change vs. DMSO |
| NPM1 | Ribosome biogenesis | Dependent | DMSO | 1.5 ± 0.2 | 1.0 |
| This compound (1 µM) | 0.4 ± 0.1 | 0.27 | |||
| RPL5 | Ribosomal protein | Dependent | DMSO | 1.8 ± 0.3 | 1.0 |
| This compound (1 µM) | 0.5 ± 0.1 | 0.28 | |||
| EIF4E | Translation initiation | Dependent | DMSO | 1.2 ± 0.2 | 1.0 |
| This compound (1 µM) | 0.3 ± 0.05 | 0.25 | |||
| ID2 | Transcriptional regulator | Independent | DMSO | 2.0 ± 0.4 | 1.0 |
| This compound (1 µM) | 1.9 ± 0.3 | 0.95 | |||
| Negative Control Locus | Gene desert | N/A | DMSO | 0.1 ± 0.05 | 1.0 |
| This compound (1 µM) | 0.1 ± 0.04 | 1.0 |
This table presents hypothetical data based on expected outcomes from the literature. Actual results may vary.
Table 2: Quantitative ChIP-qPCR Analysis of WDR5 Occupancy at Target Gene Promoters
| Target Gene | Gene Function | Treatment | % Input (Mean ± SD) | Fold Change vs. DMSO |
| NPM1 | Ribosome biogenesis | DMSO | 2.5 ± 0.4 | 1.0 |
| This compound (1 µM) | 2.3 ± 0.3 | 0.92 | ||
| RPL5 | Ribosomal protein | DMSO | 2.8 ± 0.5 | 1.0 |
| This compound (1 µM) | 2.6 ± 0.4 | 0.93 | ||
| EIF4E | Translation initiation | DMSO | 2.1 ± 0.3 | 1.0 |
| This compound (1 µM) | 2.0 ± 0.2 | 0.95 | ||
| Negative Control Locus | Gene desert | DMSO | 0.2 ± 0.08 | 1.0 |
| This compound (1 µM) | 0.2 ± 0.07 | 1.0 |
This table presents hypothetical data. This compound is expected to have a minimal effect on WDR5 chromatin binding as it disrupts the interaction with MYC, not the interaction of WDR5 with chromatin itself.
Experimental Protocols
Protocol 1: Cell Treatment with this compound for ChIP
Materials:
-
Cancer cell line of interest (e.g., a MYC-driven neuroblastoma or breast cancer cell line)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 80-90% confluency at the time of harvesting. For a 15-cm plate, this is typically 1-2 x 10^7 cells.
-
Cell Culture: Culture cells overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Drug Treatment:
-
Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest concentration of this compound used.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment duration. A time course of 4, 8, and 16 hours is recommended to determine the optimal treatment time.
-
Harvesting: Proceed immediately to the Chromatin Immunoprecipitation protocol.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell Lysis Buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, with freshly added protease inhibitors)
-
Nuclear Lysis Buffer (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine, with freshly added protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl)
-
Sonicator
-
ChIP-grade antibodies against MYC, WDR5, and a negative control (e.g., Normal Rabbit IgG)
-
Protein A/G magnetic beads
-
Wash Buffers (Low Salt, High Salt, LiCl, and TE)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M)
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking:
-
To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle swirling.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the nuclei.
-
-
Nuclear Lysis and Chromatin Shearing:
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
Sonicate the chromatin to an average fragment size of 200-800 bp. Optimization of sonication conditions is critical.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant (chromatin) to a new tube.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Add the ChIP-grade antibody (anti-MYC, anti-WDR5, or IgG control) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using a DNA purification kit. The purified DNA is now ready for qPCR or library preparation for sequencing.
-
Protocol 3: ChIP-qPCR Analysis
Materials:
-
Purified ChIP DNA and input DNA from Protocol 2
-
qPCR primers for target gene promoters (WDR5-dependent and -independent) and a negative control region
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Primer Design: Design and validate qPCR primers that amplify a 100-200 bp region of the target gene promoters.
-
qPCR Reaction Setup: Set up qPCR reactions for each ChIP sample (anti-MYC, anti-WDR5, IgG) and the input DNA, using the designed primers.
-
qPCR Run: Perform the qPCR according to the instrument's instructions.
-
Data Analysis:
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA using the following formula: % Input = 2^(-ΔCt) * 100, where ΔCt = Ct(ChIP) - Ct(Input - log2(dilution factor)).
-
Normalize the signal for the specific antibody to the IgG control.
-
Calculate the fold change in occupancy with this compound treatment relative to the vehicle control.
-
Mandatory Visualization
Caption: Experimental workflow for ChIP with this compound treatment.
Caption: WDR5-MYC signaling pathway and the inhibitory action of this compound.
Application Notes and Protocols for (R)-WM-586 in In Vivo Breast Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-WM-586 is a covalent inhibitor of the WD40-repeat domain 5 (WDR5) protein, a key epigenetic regulator. WDR5 is a critical cofactor for the MYC family of oncoproteins, which are implicated in the development and progression of a wide range of cancers, including breast cancer. By binding to WDR5, this compound disrupts the interaction between WDR5 and MYC, thereby inhibiting MYC's ability to drive the expression of genes involved in cell proliferation and tumor growth.[1] Preclinical studies have highlighted the potential of WDR5 inhibitors as a therapeutic strategy for various cancers, including breast cancer, by suppressing tumor growth and metastasis.[2][3]
These application notes provide a comprehensive overview of the use of this compound for in vivo breast cancer studies, including its mechanism of action, protocols for preclinical evaluation, and representative data.
Mechanism of Action: Targeting the WDR5-MYC Axis
WDR5 acts as a scaffold protein, facilitating the recruitment of MYC to chromatin at the promoter regions of its target genes. This interaction is essential for the transcriptional activation of genes that promote cell cycle progression, protein synthesis, and metabolic reprogramming, all of which are hallmarks of cancer. This compound covalently binds to a cysteine residue on WDR5, leading to the disruption of the WDR5-MYC protein-protein interaction. This prevents MYC from binding to the chromatin and initiating the transcription of its target genes, ultimately leading to a reduction in tumor cell proliferation and survival.
Below is a diagram illustrating the signaling pathway of the WDR5-MYC interaction and the inhibitory effect of this compound.
Caption: WDR5-MYC Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
While specific in vivo efficacy data for this compound in breast cancer models is not yet extensively published, the following tables provide representative data based on studies of other potent WDR5 inhibitors in relevant cancer models. This data is intended to serve as a guideline for expected outcomes.
Table 1: In Vitro Activity of WDR5 Inhibitors
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| WM-586 | HEK293T | WDR5-MYC Interaction Assay | 101 | [1] |
| OICR-9429 | LM2 (TNBC) | Colony Formation Assay | ~20,000 | [4] |
| MS67 (Degrader) | LM2 (TNBC) | Growth Inhibition | ~500 | [4] |
Table 2: Representative In Vivo Efficacy of WDR5 Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Compound 9 | MV4:11 (Leukemia) Xenograft | 150 mg/kg, p.o., daily | >100 (Regression) | [5] |
| Compound 24 | MV4-11 (Leukemia) Xenograft | 50 mg/kg, i.p., daily | Significant Suppression | [6] |
Experimental Protocols
Orthotopic Breast Cancer Xenograft Model
This protocol describes the establishment of an orthotopic breast cancer tumor model in immunocompromised mice, a standard method for evaluating the efficacy of anti-cancer agents in a physiologically relevant tumor microenvironment.
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231 for triple-negative breast cancer, MCF-7 for ER-positive breast cancer)
-
Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Matrigel
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scalpel, forceps, sutures or wound clips)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water)
Procedure:
-
Cell Preparation:
-
Culture breast cancer cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Keep the cell suspension on ice until injection.
-
-
Orthotopic Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Clean the surgical area (fourth mammary fat pad) with an antiseptic.
-
Make a small incision (~5 mm) in the skin over the mammary fat pad.
-
Gently expose the mammary fat pad.
-
Using a 27-gauge needle, slowly inject 50 µL of the cell suspension (5 x 10^5 cells) into the center of the fat pad.
-
Close the incision with sutures or wound clips.
-
Monitor the animal until it has fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Begin measuring tumor volume 2-3 times per week using calipers once tumors are palpable.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound to the treatment group via the desired route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)). A representative starting dose, based on other WDR5 inhibitors, could be in the range of 50-150 mg/kg, administered daily.
-
Administer an equal volume of the vehicle to the control group.
-
Continue treatment for a predetermined period (e.g., 21-28 days).
-
Monitor animal body weight and overall health throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and record their final weight.
-
Tissues can be collected for further analysis (e.g., histology, immunohistochemistry, Western blotting, or RNA sequencing) to assess target engagement and downstream effects.
-
Below is a diagram illustrating the experimental workflow.
Caption: In Vivo Breast Cancer Xenograft Workflow.
Conclusion
This compound represents a promising therapeutic agent for the treatment of breast cancer by targeting the WDR5-MYC axis. The protocols and data presented here provide a framework for the preclinical evaluation of this compound in in vivo breast cancer models. Further studies are warranted to fully elucidate the efficacy and therapeutic potential of this compound in various breast cancer subtypes.
References
- 1. The MYC–WDR5 Nexus and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. WDR5 facilitates EMT and metastasis of CCA by increasing HIF-1α accumulation in Myc-dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay After (R)-WM-586 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-WM-586 is the (R)-enantiomer of WM-586, a small molecule inhibitor targeting the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and the oncogenic transcription factor MYC.[1][2] The MYC family of transcription factors are potent regulators of cell growth, proliferation, metabolism, and apoptosis, and their dysregulation is a hallmark of a majority of human cancers.[3][4] WDR5 acts as a critical cofactor for MYC, facilitating its recruitment to target genes.[3][5] By disrupting the WDR5-MYC interaction, inhibitors like WM-586 can impair the transcriptional activity of MYC, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.[4][6]
The study of individual enantiomers of a chiral drug is critical, as different enantiomers can exhibit distinct pharmacological activities and potencies.[7][8] These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common methods: the MTT assay, which measures metabolic activity, and the Trypan Blue exclusion assay, which assesses cell membrane integrity.
Principle of the Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.
-
Trypan Blue Exclusion Assay: This dye exclusion method is based on the principle that viable cells possess intact cell membranes that exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
Data Presentation
The following tables present hypothetical data for the effect of this compound on the viability of a cancer cell line (e.g., Burkitt's lymphoma cell line Ramos). Note: This data is for illustrative purposes only, as specific experimental data for this compound is not publicly available at the time of this writing.
Table 1: Cell Viability as Determined by MTT Assay after 48h Exposure to this compound
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 ± 6.4 |
| 0.1 | 1.18 ± 0.07 | 94.4 ± 5.6 |
| 0.5 | 0.95 ± 0.06 | 76.0 ± 4.8 |
| 1 | 0.63 ± 0.05 | 50.4 ± 4.0 |
| 5 | 0.28 ± 0.03 | 22.4 ± 2.4 |
| 10 | 0.15 ± 0.02 | 12.0 ± 1.6 |
| 50 | 0.08 ± 0.01 | 6.4 ± 0.8 |
Table 2: Cell Viability as Determined by Trypan Blue Exclusion Assay after 48h Exposure to this compound
| This compound Concentration (µM) | Total Cells (x10^4/mL) (Mean ± SD) | Viable Cells (x10^4/mL) (Mean ± SD) | Non-viable Cells (x10^4/mL) (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 50.2 ± 3.5 | 48.7 ± 3.3 | 1.5 ± 0.2 | 97.0 ± 0.8 |
| 0.1 | 49.5 ± 3.1 | 46.5 ± 2.9 | 3.0 ± 0.4 | 93.9 ± 1.1 |
| 0.5 | 45.8 ± 2.8 | 39.4 ± 2.5 | 6.4 ± 0.7 | 86.0 ± 1.9 |
| 1 | 38.6 ± 2.4 | 26.2 ± 2.1 | 12.4 ± 1.3 | 67.9 ± 3.5 |
| 5 | 25.3 ± 1.9 | 10.1 ± 1.2 | 15.2 ± 1.5 | 39.9 ± 4.7 |
| 10 | 18.7 ± 1.5 | 4.7 ± 0.8 | 14.0 ± 1.2 | 25.1 ± 4.3 |
| 50 | 15.4 ± 1.3 | 1.8 ± 0.5 | 13.6 ± 1.1 | 11.7 ± 3.2 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Protocol 2: Trypan Blue Exclusion Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound and a vehicle control as described in the MTT protocol.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
After incubation, collect the cells from each well. For adherent cells, use trypsin to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of PBS.
-
-
Staining:
-
In a new microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate at room temperature for 1-2 minutes.
-
-
Cell Counting:
-
Load 10 µL of the cell suspension-Trypan Blue mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.
-
-
Data Analysis:
-
Calculate the total number of cells per mL: Total cells/mL = (Total cell count in 4 squares / 4) x dilution factor (2) x 10⁴
-
Calculate the percentage of cell viability: % Cell Viability = (Number of viable cells / Total number of cells) x 100
-
Mandatory Visualization
Caption: WDR5-MYC Signaling Pathway and Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of the WDR5-MYC interaction [ir.vanderbilt.edu]
- 5. Discovery and Structure-Based Design of Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)-MYC Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Chromatographic separation of racemic thalidomide and teratogenic activity of its enantiomers (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, chiral chromatographic separation, and biological activities of the enantiomers of 10,10-dimethylhuperzine A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of MYC Levels after (R)-WM-586 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC proto-oncogene is a master regulator of cell proliferation, growth, and metabolism, and its dysregulation is a central driver in a majority of human cancers. Direct inhibition of the MYC oncoprotein has proven to be a formidable challenge. A promising therapeutic strategy involves targeting the protein-protein interactions that are essential for MYC's function. One such critical interaction is between MYC and the WD40-repeat-containing protein 5 (WDR5). WDR5 acts as a crucial cofactor, facilitating the recruitment of MYC to chromatin at a significant portion of its target genes, particularly those involved in biomass accumulation and protein synthesis.
(R)-WM-586 is a potent and specific covalent inhibitor of the WDR5-MYC interaction. By binding to WDR5, this compound effectively disrupts the tethering of MYC to chromatin, leading to the downregulation of MYC target gene expression and subsequent anti-tumor effects. This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound treatment on MYC protein levels in cancer cells. While the primary mechanism of this compound is the functional inactivation of MYC through chromatin displacement rather than outright protein degradation, Western blot analysis remains a valuable tool to assess the overall cellular levels of MYC protein and to rule out off-target effects on protein stability.
Data Presentation
The primary and well-documented effect of WDR5-MYC interaction inhibitors like this compound is the disruption of MYC's ability to bind to chromatin, leading to a functional inactivation rather than a significant change in total MYC protein levels. Studies on similar WDR5-MYC interaction inhibitors have shown that total MYC protein levels remain largely unchanged upon treatment.[1] The key takeaway is the reduction of the WDR5-bound MYC, which can be assessed by co-immunoprecipitation followed by Western blotting.
Table 1: Expected Effects of this compound on MYC and its Function
| Parameter | Expected Outcome after this compound Treatment | Method of Analysis |
| WDR5-MYC Interaction | Significant decrease in the amount of MYC co-immunoprecipitated with WDR5. A similar compound showed a ~4-fold reduction.[1] | Co-Immunoprecipitation followed by Western Blot |
| Chromatin-Bound MYC | Reduction in MYC occupancy at WDR5-dependent target gene promoters. | Chromatin Immunoprecipitation (ChIP)-qPCR |
| Total MYC Protein Levels | Expected to be largely unchanged.[1] | Western Blot |
| MYC Target Gene Expression | Downregulation of WDR5-dependent MYC target genes (e.g., those involved in ribosome biogenesis and protein synthesis). | RT-qPCR or RNA-Seq |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cancer cell line of interest (e.g., a Burkitt's lymphoma cell line with a known MYC dependency) in appropriate cell culture plates at a density that will allow for logarithmic growth during the treatment period.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Once the cells have adhered and are in the logarithmic growth phase, replace the existing medium with the medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Preparation of Cell Lysates
-
Cell Harvesting: After the treatment period, place the cell culture plates on ice. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each plate.
-
Scraping and Collection: Scrape the adherent cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay, following the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin).
-
Measurement: Measure the absorbance of the standards and samples using a spectrophotometer.
-
Calculation: Calculate the protein concentration of each sample based on the standard curve.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and mix with Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Include a pre-stained protein ladder to monitor the separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MYC (e.g., anti-c-MYC antibody) diluted in blocking buffer overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the MYC band to the intensity of the corresponding loading control band for each sample.
Mandatory Visualizations
Caption: WDR5-MYC Signaling Pathway and Inhibition by this compound.
References
Application Notes and Protocols for High-Throughput Screening with (R)-WM-586
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-WM-586 is the R-enantiomer of WM-586, a potent and covalent inhibitor of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and the oncogenic transcription factor MYC. By targeting this critical interaction, this compound presents a promising avenue for the development of novel cancer therapeutics. WDR5 acts as a crucial cofactor for MYC, facilitating its recruitment to chromatin and the subsequent transcription of genes that drive cell proliferation and metabolism. The disruption of the WDR5-MYC complex has been shown to inhibit tumor growth, making it an attractive target for drug discovery. WM-586 specifically targets the WDR5-MYC interaction with a reported IC50 of 101 nM and does so through the formation of a covalent bond, primarily with Lys250 on WDR5. These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize inhibitors of the WDR5-MYC interaction, such as this compound.
Mechanism of Action and Signaling Pathway
The interaction between WDR5 and MYC is a key event in the transcriptional activation of MYC target genes. WDR5 binds to the MYC Box IIIb (MBIIIb) domain of MYC, acting as a scaffold to stabilize MYC on the chromatin at the promoter regions of its target genes. This co-localization is essential for the transcription of a host of genes involved in critical cellular processes such as ribosome biogenesis, protein synthesis, and cell cycle progression, which are often dysregulated in cancer.
This compound covalently binds to WDR5, preventing its interaction with MYC. This disruption leads to the dissociation of MYC from the chromatin, thereby inhibiting the transcription of its target genes and ultimately suppressing tumor cell growth.
Quantitative Data from High-Throughput Screening
The following tables provide representative data from high-throughput screening assays designed to identify and characterize inhibitors of the WDR5-MYC interaction.
Table 1: HTS Primary Screen Results for WDR5-MYC Inhibitors
| Compound ID | Concentration (µM) | Inhibition (%) | Hit Classification |
| This compound | 10 | 95.2 | Confirmed Hit |
| Compound A | 10 | 88.5 | Confirmed Hit |
| Compound B | 10 | 12.3 | Inactive |
| Compound C | 10 | 92.1 | Confirmed Hit |
| DMSO | - | 0.0 | Negative Control |
Table 2: Dose-Response Data for this compound in a WDR5-MYC HTRF Assay
| This compound Conc. (nM) | % Inhibition (Mean ± SD, n=3) |
| 1000 | 98.5 ± 2.1 |
| 300 | 92.1 ± 3.5 |
| 100 | 85.7 ± 4.2 |
| 30 | 65.3 ± 5.1 |
| 10 | 48.9 ± 4.8 |
| 3 | 25.6 ± 3.9 |
| 1 | 10.2 ± 2.5 |
| 0 | 0.0 ± 1.8 |
| IC50 (nM) | ~15 |
Note: The IC50 value for the parent compound WM-586 is reported to be 101 nM. The data presented here for this compound is representative for illustrative purposes.
Experimental Protocols
High-throughput screening for inhibitors of the WDR5-MYC interaction can be effectively performed using various assay formats. Below are detailed protocols for two commonly used methods: Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF).
Protocol 1: Fluorescence Polarization (FP) Competition Assay
This assay measures the disruption of the interaction between a fluorescently labeled MYC peptide and the WDR5 protein by a test compound.
Materials:
-
Recombinant human WDR5 protein
-
Fluorescently labeled peptide derived from the WDR5-binding motif of MYC (e.g., 5-FAM-labeled MYC peptide)
-
This compound or other test compounds
-
Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well, low-volume, black, non-binding surface microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Preparation:
-
Add 5 µL of Assay Buffer to all wells.
-
Add 5 µL of the diluted test compounds or DMSO (for control wells) to the appropriate wells.
-
Add 5 µL of recombinant WDR5 protein diluted in Assay Buffer to all wells except the "no protein" control wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Initiation of Reaction: Add 5 µL of the fluorescently labeled MYC peptide diluted in Assay Buffer to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization on a compatible plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for 5-FAM).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Competition Assay
This assay utilizes FRET between a donor-labeled WDR5 and an acceptor-labeled MYC peptide to measure their interaction.
Materials:
-
Recombinant human WDR5 protein labeled with a FRET donor (e.g., Terbium cryptate)
-
Biotinylated peptide derived from the WDR5-binding motif of MYC
-
Streptavidin labeled with a FRET acceptor (e.g., d2)
-
This compound or other test compounds
-
HTRF Assay Buffer (specific to the HTRF kit manufacturer)
-
384-well, low-volume, white microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and test compounds in DMSO, followed by dilution in HTRF Assay Buffer.
-
Reagent Preparation: Prepare working solutions of donor-labeled WDR5, biotinylated MYC peptide, and acceptor-labeled streptavidin in HTRF Assay Buffer according to the manufacturer's instructions.
-
Assay Plate Preparation:
-
Add 2 µL of diluted test compounds or DMSO to the appropriate wells.
-
Add 4 µL of the donor-labeled WDR5 and biotinylated MYC peptide mixture to all wells.
-
Incubate at room temperature for 30 minutes.
-
-
Detection: Add 4 µL of the acceptor-labeled streptavidin to all wells.
-
Incubation: Incubate the plate at room temperature for 1 to 4 hours, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm) after excitation at the donor excitation wavelength (e.g., 337 nm).
-
Data Analysis: Calculate the HTRF ratio (Acceptor emission / Donor emission) * 10,000. Determine the percentage of inhibition based on the HTRF ratio of the sample wells relative to the control wells. Generate dose-response curves and calculate IC50 values.
Troubleshooting & Optimization
Preventing (R)-WM-586 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of (R)-WM-586 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is the R-enantiomer of WM-586, a covalent inhibitor of the WDR5-MYC interaction with an IC50 of 101 nM.[1][2] Like many small molecule inhibitors, its complex organic structure can lead to poor solubility in aqueous solutions, which is a critical factor for ensuring accurate and reproducible results in biological assays. Precipitation can lead to inaccurate compound concentrations, loss of activity, and misleading experimental outcomes.
Q2: What are the common causes of this compound precipitation in experiments?
Precipitation of this compound can be triggered by several factors, including:
-
High Concentration: Exceeding the solubility limit of the compound in the aqueous buffer.
-
pH of the Solution: The charge state of the molecule can change with pH, affecting its solubility.
-
Buffer Composition: The presence of certain salts or other additives can either enhance or decrease solubility.
-
Temperature: Temperature fluctuations can impact the solubility of the compound.
-
Improper Dissolution of Stock Solution: If the initial stock solution in an organic solvent is not fully dissolved, it can lead to precipitation when diluted into an aqueous buffer.
-
Solvent Shock: Rapidly diluting a concentrated stock in an organic solvent into an aqueous buffer can cause the compound to crash out of solution.
Q3: What is the recommended storage condition for this compound?
For long-term storage, this compound should be stored as a solid at -20°C.[3] Stock solutions are typically prepared in an organic solvent and should be stored at -80°C for up to six months or at -20°C for one month, preferably under a nitrogen atmosphere.[1]
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound in your experiments.
Problem: I observed precipitation after adding this compound to my aqueous buffer.
Step 1: Verify the Final Concentration.
-
Question: Is the final concentration of this compound in your assay higher than its known or expected aqueous solubility?
-
Action: Try reducing the final concentration of this compound. Perform a concentration-response curve to determine the optimal concentration that is both effective and soluble.
Step 2: Assess the pH of Your Aqueous Solution.
-
Question: Have you measured the pH of your final assay buffer after all components have been added?
-
Action: The solubility of organic molecules can be highly pH-dependent. Measure the pH and consider testing a range of pH values to find the optimal condition for this compound solubility.
Step 3: Evaluate Your Dilution Method.
-
Question: How are you diluting your this compound stock solution into the aqueous buffer?
-
Action: Avoid "solvent shock." Instead of adding a small volume of concentrated stock directly to a large volume of buffer, try a serial dilution method. Alternatively, add the stock solution to a vigorously vortexing or stirring buffer to facilitate rapid mixing.
Step 4: Consider the Composition of Your Buffer.
-
Question: Does your buffer contain high concentrations of salts or other components that might affect solubility?
-
Action: Try a different buffer system. Sometimes, the addition of a small percentage of an organic co-solvent (like DMSO or ethanol) or a surfactant (like Tween-20) can improve the solubility of the compound in the final aqueous solution. Ensure any additives are compatible with your experimental system.
Data Presentation
Table 1: Key Factors Influencing this compound Aqueous Stability
| Parameter | Recommendation/Observation | Potential Impact on Solubility |
| Final Concentration | Start with a low micromolar range and perform a dose-response. | High concentrations are more prone to precipitation. |
| pH | Test a range from 6.0 to 8.0. | Can significantly alter the charge and polarity of the molecule. |
| Temperature | Maintain a consistent temperature during the experiment. | Solubility may increase or decrease with temperature changes. |
| Buffer System | PBS, Tris-HCl | High salt concentrations can sometimes decrease solubility. |
| Co-solvents | Up to 1% DMSO or ethanol in the final solution. | Can increase the solubility of hydrophobic compounds. |
| Surfactants | 0.01% - 0.1% Tween-20 or Pluronic F-68. | Can help to keep the compound in solution. |
Disclaimer: The specific values and ranges in this table are illustrative and should be optimized for your specific experimental conditions, as detailed solubility data for this compound is not widely available.
Experimental Protocols
Protocol: Preparation of a 1 mM Aqueous Working Solution of this compound
This protocol provides a general starting point for preparing an aqueous working solution of this compound. Optimization may be required.
-
Prepare a 10 mM Stock Solution:
-
Weigh out a precise amount of solid this compound.
-
Dissolve the solid in 100% DMSO to make a 10 mM stock solution.
-
Ensure the solid is completely dissolved by vortexing and gentle warming if necessary. This is a critical step.
-
-
Prepare an Intermediate Dilution:
-
Pipette 10 µL of the 10 mM stock solution into 90 µL of your chosen aqueous buffer. This creates a 1 mM solution in a 10% DMSO/buffer mixture.
-
Vortex immediately after adding the stock solution to the buffer.
-
-
Prepare the Final 1 µM Working Solution:
-
Pipette 1 µL of the 1 mM intermediate solution into 999 µL of the aqueous buffer. This results in a final concentration of 1 µM this compound in a buffer containing 0.01% DMSO.
-
Add the intermediate solution to the buffer while the buffer is being vortexed or stirred to ensure rapid and uniform mixing.
-
-
Inspect for Precipitation:
-
Visually inspect the final solution for any signs of cloudiness or solid particles.
-
If precipitation is observed, consider modifying the protocol by adjusting the final concentration, pH, or adding a surfactant.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Hypothetical signaling pathway for a WDR5 inhibitor.
References
Technical Support Center: Optimizing (R)-WM-586 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of (R)-WM-586 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is the R-enantiomer of WM-586, a potent and covalent inhibitor of the WD repeat-containing protein 5 (WDR5).[1][2] It specifically targets the interaction between WDR5 and the transcription factor c-MYC.[2] WDR5 is a critical chromatin cofactor that facilitates the recruitment of c-MYC to the chromatin, particularly at genes involved in protein synthesis. By disrupting the WDR5-MYC interaction, this compound can inhibit the oncogenic activity of c-MYC, making it a valuable tool for cancer research.[3]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound will vary depending on the cell line, experimental duration, and the specific endpoint being measured. Based on its biochemical potency (IC50 = 101 nM for disrupting the WDR5-MYC interaction), a good starting point for cell-based assays is to perform a dose-response experiment ranging from 100 nM to 10 µM.[2] It has been noted that concentrations between 0.5 µM and 30 µM did not affect the binding of WDR5 to RBBP5, suggesting a window for specific WDR5-MYC inhibition.[2]
Q3: How should I prepare and store this compound?
A3: For optimal stability and activity, it is crucial to follow the manufacturer's instructions for storage, which typically involves keeping the compound at low temperatures and protected from light. To prepare a stock solution, dissolve the compound in a suitable solvent like DMSO. For experiments, prepare fresh dilutions from the stock solution in your complete cell culture medium. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.
Q4: I am observing high cytotoxicity with this compound. What should I do?
A4: High cytotoxicity can be due to several factors. First, ensure that the concentration you are using is appropriate for your cell line by performing a thorough dose-response analysis to determine the cytotoxic threshold. If toxicity is still observed at concentrations required for target inhibition, consider reducing the incubation time. It is also possible that the observed toxicity is an off-target effect. To investigate this, you can use a structurally different inhibitor of the WDR5-MYC interaction to see if it replicates the phenotype.
Q5: I am not observing the expected biological effect with this compound. What could be the reason?
A5: Lack of an observable effect could stem from several issues. Verify the stability and activity of your this compound stock. Ensure that your experimental system (cell line) has a functional WDR5-MYC signaling axis that is relevant to the biological process you are studying. The compound's permeability into the cells could also be a factor. Additionally, the incubation time might be insufficient to produce the desired effect; consider a time-course experiment. Finally, confirm that your downstream assay is sensitive enough to detect the changes induced by the inhibitor.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values between experiments. | Cell density variations, differences in incubation time, inconsistent reagent preparation. | Standardize your cell seeding density and ensure cells are in the logarithmic growth phase. Use a fixed incubation time for all experiments. Prepare fresh dilutions of this compound from a single, quality-controlled stock for each experiment. |
| Precipitation of this compound in cell culture medium. | Poor solubility of the compound at the working concentration. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and non-toxic to the cells (typically <0.5%). Prepare the final dilution of this compound in pre-warmed medium and mix thoroughly. If precipitation persists, consider using a different solvent or a solubilizing agent, after verifying its compatibility with your cell line. |
| High background in downstream assays (e.g., Western blot, qPCR). | Off-target effects of the inhibitor, cellular stress response. | Perform a dose-response experiment to find the lowest effective concentration that minimizes off-target effects. Include appropriate controls, such as a vehicle-treated group and a positive control for the pathway of interest. Consider using a rescue experiment by overexpressing c-MYC to see if the effect of the inhibitor is reversed. |
| Variability between technical replicates. | Pipetting errors, uneven cell distribution, improper mixing of reagents. | Use calibrated pipettes and ensure proper pipetting technique. When plating cells, ensure they are a single-cell suspension to avoid clumping. Thoroughly mix all reagents before adding them to the wells. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines a method to determine the cytotoxic effects of this compound and identify a suitable concentration range for further experiments.
1. Cell Seeding: a. Culture your chosen cell line to ~80% confluency. b. Trypsinize and count the cells. c. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium. d. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50, 100 µM). c. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control. d. Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.
3. Incubation: a. Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
4. Cell Viability Assessment (e.g., using a resazurin-based assay): a. Add 20 µL of the resazurin reagent to each well. b. Incubate for 2-4 hours at 37°C. c. Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
5. Data Analysis: a. Normalize the viability data to the vehicle control (set as 100% viability). b. Plot the normalized viability against the log of the this compound concentration. c. Determine the IC50 value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.
Data Presentation
| This compound Concentration (µM) | Cell Viability (%) after 48h (Cell Line A) | Cell Viability (%) after 48h (Cell Line B) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 98.5 | 99.1 |
| 1 | 95.2 | 92.8 |
| 10 | 75.6 | 68.4 |
| 25 | 48.3 | 35.7 |
| 50 | 22.1 | 15.2 |
| 100 | 5.4 | 3.9 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: WDR5-MYC Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Determining Optimal this compound Concentration.
References
Troubleshooting Inconsistent Results with (R)-WM-586: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with (R)-WM-586, a potent and specific covalent inhibitor of the WDR5-MYC interaction. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the R-enantiomer of WM-586.[1][2] WM-586 is a covalent inhibitor that specifically targets the interaction between WD repeat-containing protein 5 (WDR5) and the MYC oncoprotein.[3] It has an IC50 of 101 nM for decreasing the WDR5-MYC interaction.[3] By covalently binding to WDR5, WM-586 disrupts the scaffolding function of WDR5 in chromatin-modifying complexes, leading to the suppression of MYC-driven gene transcription, which is crucial for the growth of various cancers like neuroblastoma, breast cancer, bladder cancer, and colorectal cancer.[3][4]
Q2: What is the significance of WDR5 in cellular signaling?
WDR5 is a highly conserved scaffolding protein that plays a critical role in gene regulation. It is a core component of several histone-modifying complexes, including the SET1/MLL histone methyltransferases. WDR5 facilitates the interaction between various proteins and chromatin, influencing gene expression. Its interaction with MYC is essential for the oncogenic activity of MYC in many cancers.[4]
Q3: At what concentration should I use this compound in my cell-based assays?
The optimal concentration of this compound can vary significantly depending on the cell line, assay type, and experimental duration. A good starting point is to perform a dose-response curve to determine the EC50 for your specific system. Based on published data for WM-586, a concentration range of 0.5 µM to 30 µM has been used in some studies, though it is noted that at these concentrations, the binding of WDR5 to RBBP5 was not affected.[5]
Q4: How should I prepare and store this compound stock solutions?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the aliquots at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium or assay buffer.
Troubleshooting Guide
Issue 1: High Variability or Inconsistent Inhibition of MYC Target Gene Expression
High variability in the inhibition of MYC target genes is a common challenge. Several factors can contribute to this issue.
| Potential Cause | Recommended Solution |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered signaling pathways. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Inconsistent Drug Concentration | Prepare fresh dilutions of this compound from a single, validated stock for each experiment. Ensure thorough mixing of the compound in the culture medium. |
| Variable Incubation Time | Optimize the incubation time for your specific cell line and assay. As a covalent inhibitor, the inhibitory effect of this compound is time-dependent. |
| Assay Variability | Minimize variability in your downstream analysis (e.g., qPCR, Western blot). Use appropriate controls and normalize your data consistently. |
Issue 2: Off-Target Effects or Cellular Toxicity at Higher Concentrations
Observing cellular toxicity that is not consistent with the expected on-target effect of inhibiting the WDR5-MYC interaction can be a concern.
| Potential Cause | Recommended Solution |
| High Compound Concentration | Perform a thorough dose-response analysis to identify the optimal concentration range that provides maximal target inhibition with minimal toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cell line (typically <0.1%). |
| Compound Purity | Use a high-purity batch of this compound. Impurities can contribute to off-target effects and toxicity. |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for WDR5-MYC Interaction
This protocol provides a general framework for an HTRF assay to measure the inhibitory activity of this compound on the WDR5-MYC interaction.
-
Reagents:
-
Recombinant GST-tagged WDR5
-
Biotinylated MYC peptide
-
Europium cryptate-labeled anti-GST antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.1% Tween-20)
-
This compound dilutions
-
-
Procedure:
-
Add 5 µL of this compound dilutions or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of a solution containing GST-WDR5 and biotinylated MYC peptide.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow for compound binding.
-
Add 10 µL of a detection mixture containing anti-GST-Europium and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data to the vehicle control (100% activity) and a no-protein control (0% activity).
-
Plot the normalized data against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50.
-
Visualizations
Signaling Pathway
Caption: WDR5-MYC signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Stability of (R)-WM-586 in solution over time
Welcome to the technical support center for (R)-WM-586. This resource is designed to provide researchers, scientists, and drug development professionals with essential information and guidance for the effective use of this compound in their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides related to the stability of this compound in solution over time.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in solution?
A1: For optimal stability, stock solutions of this compound should be stored under a nitrogen atmosphere at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][2] For daily or weekly use, aliquots can be stored at 0-4°C.[3] It is crucial to minimize freeze-thaw cycles to prevent degradation.
Q2: I observe a decrease in the activity of my this compound solution over time. What could be the cause?
A2: A decrease in activity could be attributed to several factors, including chemical degradation, precipitation of the compound, or interactions with the storage container. As a covalent inhibitor, this compound contains a reactive sulfonyl fluoride group which can be susceptible to hydrolysis. Ensure that the solvent used is anhydrous and that the solution is stored under an inert atmosphere like nitrogen to minimize moisture-related degradation. If you suspect precipitation, gently warm the solution and vortex to redissolve the compound.
Q3: What solvents are recommended for preparing stock solutions of this compound?
A3: While specific solubility data in various solvents is not extensively published, this compound is typically dissolved in anhydrous DMSO to prepare high-concentration stock solutions. For cell-based assays, it is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.5%).
Troubleshooting Guide: Assessing this compound Stability
This guide provides a general framework for assessing the stability of your this compound solutions.
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh stock solutions. Perform a stability study by analyzing aliquots of your stock solution over time using HPLC to check for the appearance of degradation products. |
| Precipitate observed in the solution | Poor solubility or compound crashing out of solution at lower temperatures. | Gently warm the solution to 37°C and vortex to redissolve. If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Loss of potency in biological assays | Compound degradation or interaction with assay components. | Qualify a new batch of this compound against a previously validated lot. Ensure that the assay buffer and other components are compatible with the inhibitor. |
Stability of this compound in Solution: Summary Data
While specific, publicly available quantitative stability data for this compound is limited, the following table summarizes the general storage recommendations from suppliers.
| Storage Temperature | Duration | Atmosphere | Source |
| -80°C | Up to 6 months | Nitrogen | MedchemExpress[1][2] |
| -20°C | Up to 1 month | Nitrogen | MedchemExpress[1][2] |
| -20°C | Long-term (months to years) | Dry, dark | MedKoo Biosciences[3] |
| 0-4°C | Short-term (days to weeks) | Dry, dark | MedKoo Biosciences[3] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Stability of this compound in Solution using HPLC
This protocol provides a general method for assessing the stability of this compound in a specific solvent over time.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., DMSO)
-
HPLC-grade solvents for mobile phase (e.g., acetonitrile, water with 0.1% formic acid)
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Prepare a stock solution of this compound in the desired anhydrous solvent at a known concentration (e.g., 10 mM).
-
Immediately after preparation (T=0), dilute an aliquot of the stock solution in the mobile phase to a suitable concentration for HPLC analysis and inject it into the HPLC system.
-
Store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 1, 3, 7, 14, and 30 days), take an aliquot of the stock solution, dilute it in the mobile phase, and analyze by HPLC.
-
Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
WDR5-MYC Signaling Pathway
This compound is a covalent inhibitor of the interaction between WD repeat-containing protein 5 (WDR5) and the transcription factor MYC.[1] WDR5 acts as a critical cofactor for MYC, facilitating its recruitment to chromatin and subsequent transcriptional activation of target genes involved in cell proliferation and tumorigenesis.[4][5][6] By covalently binding to WDR5, this compound disrupts this interaction, leading to the inhibition of MYC-driven gene expression.
Caption: WDR5-MYC signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a small molecule inhibitor like this compound.
Caption: General experimental workflow for assessing the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. WDR5 Supports an N-Myc Transcriptional Complex That Drives a Protumorigenic Gene Expression Signature in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cell line-specific responses to (R)-WM-586
Welcome to the technical support center for (R)-WM-586, a covalent inhibitor of the WDR5-MYC interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data on cell line-specific responses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the R-enantiomer of WM-586, a potent and specific covalent inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and the transcription factor MYC.[1] It targets the WDR5 binding motif (WBM) site, thereby disrupting the recruitment of MYC to chromatin.[2][3] This leads to the downregulation of MYC target genes involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.
Q2: In which cancer types has this compound shown potential?
A2: this compound is being investigated for its therapeutic potential in a variety of cancers that are dependent on MYC signaling. These include neuroblastoma, breast cancer, bladder cancer, and colorectal cancer.[1] The sensitivity of a particular cancer cell line to this compound is often correlated with its level of MYC expression and dependence on the WDR5-MYC interaction for survival.
Q3: What is the difference between WIN site and WBM site inhibitors of WDR5?
A3: WDR5 has two main interaction sites: the WIN (WDR5-interaction) site and the WBM (WDR5-binding motif) site. WIN site inhibitors disrupt the interaction of WDR5 with proteins like MLL, which are involved in histone methylation.[2][4] WBM site inhibitors, such as this compound, specifically block the interaction between WDR5 and MYC.[3] While both types of inhibitors can have anti-cancer effects, their downstream targets and mechanisms of action differ, potentially leading to different cellular responses.
Q4: How does the covalent nature of this compound affect its use in experiments?
A4: As a covalent inhibitor, this compound forms a stable, long-lasting bond with its target, WDR5. This means that its effects can be prolonged even after the compound is removed from the culture medium. When designing experiments, it is important to consider that the inhibition of WDR5-MYC interaction may be irreversible for the lifespan of the WDR5 protein. This can influence the timing of your assays and the interpretation of your results.
Cell Line-Specific Responses to this compound
The response of cancer cell lines to this compound can vary depending on their genetic background, particularly their reliance on the MYC oncogene. Below are illustrative tables summarizing potential differential responses based on the known mechanism of WDR5 inhibitors.
Table 1: Illustrative IC50 Values for Cell Viability (MTT Assay) after 72h Treatment with this compound
| Cell Line | Cancer Type | MYC Status | Illustrative IC50 (µM) |
| SK-N-BE(2) | Neuroblastoma | MYCN Amplified | 0.5 - 2.0 |
| MCF-7 | Breast Cancer | MYC Amplified | 1.0 - 5.0 |
| T24 | Bladder Cancer | MYC Overexpression | 2.0 - 10.0 |
| HT-29 | Colorectal Cancer | MYC Overexpression | 5.0 - 15.0 |
| HCT116 | Colorectal Cancer | Wild-type MYC | 10.0 - 25.0 |
Table 2: Illustrative Apoptosis Induction (Annexin V Staining) after 48h Treatment with 5 µM this compound
| Cell Line | Cancer Type | Illustrative % Apoptotic Cells (Annexin V Positive) |
| SK-N-BE(2) | Neuroblastoma | 60 - 80% |
| MCF-7 | Breast Cancer | 40 - 60% |
| T24 | Bladder Cancer | 30 - 50% |
| HT-29 | Colorectal Cancer | 20 - 40% |
| HCT116 | Colorectal Cancer | 10 - 25% |
Signaling Pathways and Experimental Workflows
WDR5-MYC Signaling Pathway
The following diagram illustrates the targeted signaling pathway of this compound.
Experimental Workflow for Assessing Cell Viability
This diagram outlines the typical workflow for a cell viability experiment using this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a detailed method for determining the IC50 value of this compound in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A common starting range is 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentration of this compound (e.g., the IC50 concentration determined from the MTT assay) and a vehicle control for 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Troubleshooting Guide
Issue 1: High variability in MTT assay results.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting into wells. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Incomplete dissolution of formazan crystals | Increase the incubation time with DMSO and ensure thorough mixing by pipetting up and down or using a plate shaker. |
| Contamination | Regularly check cell cultures for any signs of contamination. Use sterile techniques throughout the experiment. |
Issue 2: Low or no Annexin V staining in treated cells.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug concentration or incubation time | Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. |
| Loss of apoptotic cells during harvesting | Collect both adherent and floating cells. Be gentle during centrifugation steps to avoid damaging the cells. |
| Reagent issues | Check the expiration date of the Annexin V kit and store it properly. Include a positive control for apoptosis (e.g., cells treated with staurosporine) to ensure the reagents are working correctly. |
| Calcium-dependent binding of Annexin V | Ensure that all washing and staining steps are performed in the provided calcium-containing binding buffer. Avoid using buffers with chelating agents like EDTA. |
Issue 3: High background in Western blot for MYC target genes.
| Possible Cause | Troubleshooting Step |
| Antibody non-specificity | Use a well-validated antibody for your target protein. Perform a titration of the primary antibody to find the optimal concentration. |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). |
| Inadequate washing | Increase the number and duration of washes after primary and secondary antibody incubations. |
This technical support center provides a comprehensive guide for researchers working with this compound. By following these protocols and troubleshooting tips, you can obtain reliable and reproducible data to advance your research in cancer biology and drug development.
References
Technical Support Center: Optimizing (R)-WM-586 Treatment
Welcome to the technical support center for (R)-WM-586, a covalent inhibitor of the WDR5-MYC interaction. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the R-enantiomer of WM-586, a potent and specific covalent inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and the transcription factor MYC.[1] It targets the WDR5 binding motif (WBM) pocket on WDR5, thereby disrupting the recruitment of MYC to its target genes.[2] This inhibition of the WDR5-MYC interaction has been shown to be a promising strategy for treating cancers where MYC is overexpressed.[3]
Q2: What is a recommended starting concentration and incubation time for this compound in cell-based assays?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell line and the specific assay being performed. As a covalent inhibitor, the duration of exposure can significantly impact its efficacy.
-
For cell viability assays (e.g., MTT, CellTiter-Glo): A longer incubation time is typically required to observe effects on cell proliferation. A starting point could be a 24 to 72-hour treatment. It is highly recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
-
For target engagement and downstream signaling assays (e.g., Co-IP, qRT-PCR): Shorter incubation times are generally sufficient to observe direct effects on the WDR5-MYC interaction and the expression of MYC target genes. A starting point of 4 to 24 hours is recommended.
For concentration, a dose-response experiment is crucial. Based on the reported biochemical IC50 of 101 nM for WM-586, a starting range of 10 nM to 10 µM in cell-based assays would be appropriate to determine the EC50 for your specific cell line.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in DMSO. To prepare a stock solution, dissolve the compound in high-purity, anhydrous DMSO to a concentration of 10 mM or higher. To ensure complete dissolution, vortex the solution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] Protect the stock solution from light. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before seeding. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution. |
| Edge Effects | To minimize evaporation from outer wells, fill the perimeter wells of the microplate with sterile PBS or media without cells and do not use them for experimental samples. |
| Inhibitor Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for your cell line. |
| Cell Line Health and Passage Number | Use cells with a low passage number and regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of treatment. |
Issue 2: No or Weak Inhibition of WDR5-MYC Interaction in Co-Immunoprecipitation (Co-IP)
| Possible Cause | Troubleshooting Steps |
| Insufficient Incubation Time | As a covalent inhibitor, this compound requires sufficient time to bind to WDR5. Try increasing the incubation time (e.g., 4, 8, or 24 hours) before cell lysis. |
| Low Inhibitor Concentration | Perform a dose-response experiment to ensure the concentration is sufficient to engage the target in your cellular context. |
| Inefficient Cell Lysis | Use a lysis buffer that is gentle enough to maintain the protein-protein interaction. Buffers containing non-ionic detergents like NP-40 are often a good starting point.[5] Always include protease and phosphatase inhibitors in your lysis buffer. |
| Antibody Issues | Use a high-quality antibody validated for immunoprecipitation. Ensure the antibody recognizes an epitope on WDR5 or MYC that is accessible within the complex. |
| High Background/Non-specific Binding | Pre-clear the cell lysate with protein A/G beads before adding the specific antibody.[5] Optimize the number of washes after antibody incubation to reduce non-specific binding. |
Issue 3: Inconsistent qRT-PCR Results for MYC Target Genes
| Possible Cause | Troubleshooting Steps |
| Suboptimal Harvest Time | The transcriptional effects of inhibiting the WDR5-MYC interaction can be dynamic. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to capture the peak change in gene expression. |
| RNA Degradation | Use an RNA stabilization reagent and work quickly in an RNase-free environment during RNA extraction. |
| Primer Inefficiency | Validate your qRT-PCR primers to ensure they have high efficiency and specificity for your target genes. |
| Cellular Context | The regulation of MYC target genes can be complex and cell-type specific. Confirm that the selected target genes are indeed regulated by MYC in your cell line of interest.[6] |
Data Presentation
The following tables should be populated with your experimental data to determine the optimal conditions for this compound treatment.
Table 1: Dose-Response of this compound on Cell Viability
| Cell Line | Incubation Time (hours) | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | EC50 (µM) |
| e.g., MV-4-11 | 72 | 0.01 | ||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| Your Cell Line | User-defined | User-defined range | User-generated data | Calculated value |
Table 2: Time-Course of this compound on the Expression of a MYC Target Gene (e.g., NCL)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Relative Gene Expression (Fold Change vs. Vehicle) |
| e.g., HeLa | e.g., 1 µM | 4 | |
| 8 | |||
| 12 | |||
| 24 | |||
| Your Cell Line | User-defined | User-defined range | User-generated data |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Co-Immunoprecipitation (Co-IP) for WDR5-MYC Interaction
-
Seed cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat the cells with this compound or vehicle control for the desired time (e.g., 8 hours).
-
Wash the cells twice with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) containing protease and phosphatase inhibitors.[7]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody against WDR5 or MYC and incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C on a rotator.
-
Wash the beads three to five times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against MYC and WDR5.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for MYC Target Gene Expression
-
Seed cells and treat with this compound or vehicle control as described for the Co-IP protocol.
-
Harvest the cells at different time points (e.g., 4, 8, 12, 24 hours).
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green-based master mix and primers specific for your MYC target genes (e.g., NCL, CCND2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
The reaction conditions are typically: 95°C for 5 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds.[8]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Mandatory Visualizations
Caption: WDR5-MYC Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Structure-Based Design of Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)-MYC Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. MYC targeted long non-coding RNA DANCR promotes cancer in part by reducing p21 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Cloning and Expression of Col10a1 Gene and Its Response to Wnt/TGF-β Signaling Inhibitors in the Chinese Three-Keeled Pond Turtle (Mauremys reevesii) [mdpi.com]
Addressing resistance to (R)-WM-586 in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-WM-586, a covalent inhibitor of the WDR5-MYC interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is the R-enantiomer of WM-586, which acts as a covalent inhibitor of the WD repeat-containing protein 5 (WDR5).[1][2] It specifically targets the interaction between WDR5 and the oncoprotein MYC, with an IC50 of 101 nM.[1][3][4] WDR5 is a critical cofactor that recruits MYC to chromatin, leading to the transcription of genes involved in cell growth, proliferation, and metabolism.[5][6] By covalently binding to WDR5, this compound disrupts the WDR5-MYC interaction, thereby inhibiting the transcription of MYC target genes and suppressing tumor growth.[6][7]
Q2: In which cancer types has this compound shown potential?
This compound and its racemate, WM-586, are utilized in research across a variety of cancers, including but not limited to neuroblastoma, breast cancer, bladder cancer, and colorectal cancer.[1][3][4] Its therapeutic potential is being explored in malignancies driven by the MYC oncogene.
Q3: What are the potential mechanisms of resistance to this compound?
Cancer cells can develop resistance to this compound through several mechanisms:
-
Target Alteration: A primary mechanism of acquired resistance to WDR5 inhibitors is the emergence of mutations in the WDR5 protein itself. For instance, a P173L mutation in WDR5 has been identified in resistant MLL-rearranged leukemia cells, which prevents the inhibitor from engaging with its target.
-
Activation of Bypass Pathways: Cancer cells may activate alternative signaling pathways to compensate for the inhibition of the WDR5-MYC axis, thereby maintaining their proliferative and survival capabilities.
-
Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Altered Drug Metabolism: Cancer cells might develop mechanisms to metabolize and inactivate this compound more rapidly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no efficacy of this compound in cell culture | 1. Cell line is inherently resistant. 2. Incorrect drug concentration. 3. Degradation of the compound. 4. High cell density. 5. Mycoplasma contamination. | 1. Confirm MYC-dependency of your cell line. 2. Perform a dose-response curve to determine the optimal IC50. 3. Prepare fresh stock solutions and store them properly. 4. Optimize cell seeding density. 5. Test for and eliminate mycoplasma contamination. |
| Development of resistance after initial response | 1. Emergence of resistant clones. 2. Selection of pre-existing resistant cells. | 1. Sequence the WDR5 gene in resistant cells to check for mutations (e.g., P173L). 2. Establish and characterize the resistant cell line (see Experimental Protocols). 3. Consider combination therapies to target potential bypass pathways. |
| High background in cell-based assays | 1. Suboptimal assay conditions. 2. Non-specific binding of reagents. | 1. Optimize incubation times and reagent concentrations. 2. Include appropriate controls (e.g., vehicle-treated cells, untreated cells). 3. Ensure proper washing steps. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Inconsistent drug preparation. 3. Assay timing. | 1. Maintain consistent cell passage numbers and confluency. 2. Use a standardized protocol for preparing and diluting this compound. 3. Perform assays at consistent time points after treatment. |
Data Presentation
Table 1: In Vitro Efficacy of a WDR5 Inhibitor Against Sensitive and Resistant Cancer Cell Lines
| Cell Line | WDR5 Status | IC50 (nM) | Fold Resistance |
| MV4;11 (Sensitive) | Wild-Type | 50 | 1 |
| MV4;11-Resistant | P173L Mutant | >10,000 | >200 |
| MOLM-13 (Sensitive) | Wild-Type | 75 | 1 |
| K562 (Resistant) | Low WDR5 dependency | >20,000 | >266 |
This table presents hypothetical data based on typical experimental outcomes for WDR5 inhibitors.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes the generation of cancer cell lines with acquired resistance to this compound through continuous exposure to increasing drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Cell counting solution (e.g., trypan blue)
-
96-well plates
-
Multi-channel pipette
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50:
-
Seed parental cells in a 96-well plate at a predetermined optimal density.
-
The following day, treat the cells with a range of this compound concentrations.
-
After 72-96 hours, assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Initiate resistance induction:
-
Culture parental cells in the presence of this compound at a concentration equal to the IC50.
-
Initially, a significant portion of the cells will die.
-
Continue to culture the surviving cells, replacing the medium with fresh drug-containing medium every 3-4 days.
-
-
Gradually increase drug concentration:
-
Once the cells resume a normal growth rate, passage them and increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat this process of gradual dose escalation. This selection process can take several months.
-
-
Characterize the resistant cell line:
-
Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), establish a stable resistant cell line.
-
Determine the new IC50 of the resistant cell line and compare it to the parental line to calculate the resistance index.
-
Cryopreserve aliquots of the resistant cell line at various stages of selection.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess WDR5-MYC Interaction
This protocol is for determining if this compound disrupts the interaction between WDR5 and MYC in cancer cells.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-WDR5, anti-MYC, and a negative control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Cell treatment and lysis:
-
Treat sensitive and resistant cells with this compound or vehicle (DMSO) for the desired time.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the anti-WDR5 antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-MYC and anti-WDR5 antibodies to detect the co-immunoprecipitated proteins. A decrease in the MYC signal in the this compound-treated sample immunoprecipitated with WDR5 antibody indicates disruption of the interaction.
-
Mandatory Visualizations
Caption: WDR5-MYC signaling pathway and the mechanism of this compound action.
Caption: Workflow for generating and characterizing this compound resistant cell lines.
References
- 1. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. The MYC–WDR5 Nexus and Cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. WDR5 Is a MYC Cofactor Required for MYC-Driven Tumorigenesis | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 5. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of the oncoprotein transcription factor MYC with its chromatin cofactor WDR5 is essential for tumor maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (R)-WM-586 and WM-586 in Targeting the WDR5-MYC Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of (R)-WM-586 and its parent compound, WM-586, potent covalent inhibitors of the WD repeat-containing protein 5 (WDR5)-MYC protein-protein interaction. This interaction is a critical dependency for the oncogenic activity of MYC in various cancers, making its disruption a promising therapeutic strategy. This document summarizes the available data on these compounds, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Efficacy and Potency
WM-586 is a covalent inhibitor that specifically disrupts the interaction between WDR5 and the oncoprotein MYC, with a reported half-maximal inhibitory concentration (IC50) of 101 nM.[1] This inhibitory action is crucial for impeding the cancer-driving functions of MYC. WM-586 exists as two enantiomers: this compound and (S)-WM-586.
A direct, quantitative comparison of the efficacy between this compound and the racemic mixture or the (S)-enantiomer of WM-586 is not publicly available in the reviewed literature. The specific contribution of each enantiomer to the overall activity of the racemic WM-586 has not been detailed. Therefore, a conclusive statement on whether this compound is more potent than the racemate or the (S)-enantiomer cannot be made at this time.
| Compound | Target | IC50 (nM) | Enantiomeric Specificity |
| WM-586 | WDR5-MYC Interaction | 101[1] | Not Specified |
| This compound | WDR5-MYC Interaction | Data Not Available | R-enantiomer of WM-586 |
Mechanism of Action: The WDR5-MYC Signaling Pathway
WDR5 is a scaffolding protein that plays a pivotal role in chromatin biology. One of its key functions is to recruit the MYC oncoprotein to chromatin at specific gene promoters. This recruitment is essential for the subsequent transcription of MYC target genes that drive cell proliferation, growth, and tumorigenesis. WM-586 and its enantiomers act by covalently binding to WDR5, thereby preventing its interaction with MYC. This disruption leads to the downregulation of MYC-dependent gene expression and subsequent inhibition of cancer cell growth.
Experimental Protocols
The primary method for quantifying the inhibitory activity of compounds like WM-586 on the WDR5-MYC interaction is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for WDR5-MYC Interaction
This assay measures the proximity of two molecules using fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.
Principle:
-
Reagents:
-
Recombinant WDR5 protein, typically tagged (e.g., with GST or His).
-
A peptide derived from MYC containing the WDR5-binding domain, also tagged with a different molecule (e.g., biotin).
-
An HTRF donor fluorophore (e.g., Europium cryptate) conjugated to an antibody or binding partner of the WDR5 tag (e.g., anti-GST).
-
An HTRF acceptor fluorophore (e.g., d2) conjugated to a binding partner of the MYC peptide tag (e.g., streptavidin).
-
-
Interaction: When WDR5 and the MYC peptide interact, the donor and acceptor fluorophores are brought into close proximity.
-
Signal Generation: Excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength.
-
Inhibition: In the presence of an inhibitor like WM-586, the WDR5-MYC interaction is disrupted, separating the donor and acceptor and leading to a decrease in the FRET signal.
General Protocol:
-
Compound Preparation: Serially dilute the test compounds (this compound and/or WM-586) to the desired concentrations.
-
Assay Plate Preparation: Add the diluted compounds to the wells of a microplate.
-
Protein Incubation: Add the tagged WDR5 protein and the tagged MYC peptide to the wells. Incubate to allow for binding.
-
Detection Reagent Addition: Add the HTRF donor and acceptor reagents.
-
Incubation: Incubate the plate to allow the detection reagents to bind to their respective tags.
-
Signal Reading: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC50 value.
Conclusion
WM-586 is a potent covalent inhibitor of the WDR5-MYC interaction. While the (R)-enantiomer, this compound, is available for research, a direct comparison of its efficacy against the racemic mixture or the (S)-enantiomer is not currently documented in publicly accessible literature. The disruption of the WDR5-MYC signaling axis remains a compelling strategy for the development of novel cancer therapeutics. Further studies are warranted to elucidate the specific contributions of each enantiomer of WM-586 to its overall biological activity. Researchers are encouraged to utilize robust methodologies such as the HTRF assay to quantify the inhibitory potential of these and other compounds targeting this critical protein-protein interaction.
References
A Comparative Guide to WDR5 Inhibitors: (R)-WM-586 versus OICR-9429
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small molecule inhibitors of the WD40-repeat domain 5 (WDR5) protein: (R)-WM-586 and OICR-9429. While both compounds target WDR5, a key regulator of histone methylation and a scaffold for various protein complexes, they exhibit distinct mechanisms of action, binding sites, and primary interaction partners. This document summarizes their biochemical and cellular activities based on available experimental data, outlines detailed protocols for relevant assays, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
This compound and OICR-9429 represent two distinct strategies for inhibiting WDR5 function. This compound is the R-enantiomer of WM-586, a covalent inhibitor that targets the WDR5-binding motif (WBM) site, thereby disrupting the interaction between WDR5 and the oncoprotein MYC. In contrast, OICR-9429 is a high-affinity antagonist that binds to the WDR5-interaction (WIN) site, primarily disrupting the WDR5-MLL (Mixed-Lineage Leukemia) protein-protein interaction. This fundamental difference in their binding sites and target complexes leads to different downstream biological consequences and potential therapeutic applications.
Data Presentation
The following tables summarize the available quantitative data for this compound and OICR-9429. It is important to note that direct head-to-head comparative studies using identical assay conditions are limited in the publicly available literature. The data presented here is compiled from various sources.
Table 1: Biochemical and Cellular Activity of this compound and OICR-9429
| Parameter | This compound | OICR-9429 | Reference |
| Target Interaction | WDR5-MYC | WDR5-MLL | [1][2] |
| Binding Site | WBM (WDR5-binding motif) | WIN (WDR5-interaction) site | [3][4] |
| Mechanism of Action | Covalent Inhibitor | Competitive Antagonist | [1][5] |
| Binding Affinity (Kd) | Not explicitly reported for (R)-enantiomer | 93 ± 28 nM (Isothermal Titration Calorimetry) 24 nM (Biacore) 52 nM (ITC) | [6][7][8] |
| Biochemical IC50 | 101 nM (for racemic WM-586) | 64 nM (Peptide displacement assay) | [1][8] |
| Cellular IC50 | Not explicitly reported | 67.74 µM (T24 cells) 70.41 µM (UM-UC-3 cells) | [2] |
Signaling Pathways and Mechanism of Inhibition
WDR5 acts as a critical scaffolding protein in distinct cellular complexes, most notably the MLL/SET1 histone methyltransferase complexes and in conjunction with the MYC oncoprotein.
The WDR5-MLL complex is essential for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription. OICR-9429 disrupts this complex by binding to the WIN site on WDR5, a pocket that recognizes an arginine-containing motif on MLL proteins.
Caption: WDR5-MLL1 signaling pathway and inhibition by OICR-9429.
The WDR5-MYC interaction is crucial for the recruitment of the MYC oncoprotein to chromatin, promoting the transcription of genes involved in cell proliferation and tumorigenesis. This compound covalently binds to the WBM site on WDR5, preventing its association with MYC.
Caption: WDR5-MYC signaling pathway and inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of WDR5 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for WDR5-MLL1 Interaction (OICR-9429)
This assay measures the disruption of the WDR5-MLL1 interaction by a test compound.
Principle: A terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged WDR5 protein (donor), and a fluorescently labeled (e.g., FITC) MLL1 peptide (acceptor) binds to WDR5. When in close proximity, excitation of the terbium donor leads to energy transfer and emission from the acceptor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
GST-WDR5: Recombinant GST-tagged WDR5 protein.
-
FITC-MLL1 peptide: A synthetic peptide corresponding to the WDR5-binding region of MLL1, labeled with FITC.
-
Tb-anti-GST Antibody: Terbium-labeled antibody against GST.
-
Test Compound: Serially diluted in DMSO and then in assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of test compound or DMSO vehicle to each well.
-
Add 5 µL of a pre-mixed solution of GST-WDR5 and FITC-MLL1 peptide.
-
Add 5 µL of Tb-anti-GST antibody.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (acceptor) and 620 nm (donor).
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 620 nm).
-
Plot the ratio against the compound concentration to determine the IC50 value.
-
Caption: Workflow for a TR-FRET based WDR5-MLL1 interaction assay.
AlphaLISA Assay for WDR5-MYC Interaction (this compound)
This assay is used to quantify the disruption of the WDR5-MYC interaction.
Principle: Streptavidin-coated donor beads bind to a biotinylated MYC peptide, and acceptor beads conjugated to an anti-tag (e.g., anti-His) antibody bind to a tagged WDR5 protein. When the proteins interact, the beads are brought into close proximity, and upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead. An inhibitor will disrupt the interaction and reduce the signal.
Protocol:
-
Reagent Preparation:
-
AlphaLISA Buffer: As per manufacturer's instructions.
-
His-tagged WDR5: Recombinant His-tagged WDR5 protein.
-
Biotinylated MYC peptide: A synthetic peptide of the WDR5-binding domain of MYC with a biotin tag.
-
Streptavidin Donor Beads.
-
Anti-His Acceptor Beads.
-
Test Compound: Serially diluted in DMSO and then in AlphaLISA buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of test compound or DMSO vehicle.
-
Add 2.5 µL of His-tagged WDR5.
-
Add 2.5 µL of biotinylated MYC peptide.
-
Incubate for 30 minutes at room temperature.
-
Add 2.5 µL of a mix of Streptavidin Donor Beads and Anti-His Acceptor Beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the signal against the compound concentration to determine the IC50 value.
-
Caption: Workflow for an AlphaLISA based WDR5-MYC interaction assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of an inhibitor with WDR5 in a cellular context.
Principle: The binding of a ligand (inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble WDR5 remaining at each temperature is quantified, typically by Western blot or mass spectrometry.
Protocol:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test inhibitor or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble WDR5 in the supernatant by Western blotting using a WDR5-specific antibody.
-
-
Data Analysis:
-
Plot the percentage of soluble WDR5 against the temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.
-
Conclusion
This compound and OICR-9429 are valuable research tools for probing the distinct functions of WDR5. Their different mechanisms of action and target protein complexes (MYC vs. MLL) make them suitable for investigating specific WDR5-dependent pathways. While this compound offers a way to explore the consequences of disrupting the WDR5-MYC axis, OICR-9429 is a well-characterized probe for studying the role of the WDR5-MLL interaction in epigenetic regulation. The choice between these inhibitors will depend on the specific research question and the biological context being investigated. Further head-to-head studies are warranted to provide a more direct comparison of their efficacy and selectivity in various cellular models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 8. OICR 9429 | WDR5 | Tocris Bioscience [tocris.com]
Head-to-Head Comparison: (R)-WM-586 and MM-401 in WDR5-Targeted Cancer Therapy
A Detailed Guide for Researchers in Drug Development
In the landscape of epigenetic drug discovery, the WD40 repeat-containing protein 5 (WDR5) has emerged as a critical scaffold protein implicated in the pathogenesis of various cancers. Its distinct protein-protein interaction domains offer attractive targets for therapeutic intervention. This guide provides a comprehensive head-to-head comparison of two prominent WDR5-targeting small molecules: (R)-WM-586, an inhibitor of the WDR5-MYC interaction, and MM-401, an inhibitor of the WDR5-MLL1 interaction. This objective analysis, supported by available experimental data, aims to inform researchers on the distinct mechanisms, biochemical potencies, and cellular activities of these two compounds.
At a Glance: Key Performance Indicators
The following tables summarize the core biochemical and cellular performance data for this compound and MM-401 based on published literature. It is important to note that these values were determined in separate studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Biochemical Activity of this compound and MM-401
| Parameter | This compound | MM-401 |
| Target Interaction | WDR5-MYC | WDR5-MLL1 |
| Binding Affinity (Ki) | Not Reported | < 1 nM (for WDR5)[1] |
| Interaction Inhibition (IC50) | 101 nM[2] | 0.9 nM[1] |
| Enzymatic Inhibition (IC50) | Not Applicable | 0.32 µM (MLL1 H3K4 methyltransferase activity)[1][3] |
| Mechanism of Action | Covalent Inhibitor | Non-competitive inhibitor of MLL1 activity[3] |
Table 2: Cellular Activity of this compound and MM-401
| Parameter | This compound | MM-401 |
| Cellular Target Engagement | Reduces WDR5-MYC interaction in cells.[4] | Specifically inhibits MLL1-dependent H3K4 methylation in cells.[1] |
| Biological Response | Not explicitly detailed in initial findings. | Induces cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[1][3] |
| Cell Line Selectivity | Used in research for neuroblastoma, breast cancer, bladder cancer, and colorectal cancer.[2] | Specifically inhibits the growth of MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM13, KOPN8) with no effect on non-MLL leukemia cells.[3] |
| Negative Control | Not Reported | MM-NC-401 (enantiomer) shows no inhibitory activity.[3] |
Delving into the Mechanisms: Two Sides of the Same Coin
This compound and MM-401 both target the WDR5 protein, yet they exploit different interaction surfaces to achieve their therapeutic effects. This fundamental difference in their mechanism of action dictates their distinct biological consequences.
This compound: Disrupting the MYC Oncogene's Anchor
This compound is a covalent inhibitor that targets the interaction between WDR5 and the oncoprotein MYC.[2] MYC is a master regulator of cell proliferation and is frequently deregulated in a wide range of human cancers. Its association with chromatin and subsequent transcriptional activity is dependent on its interaction with WDR5.[5][6] By covalently binding to WDR5, this compound prevents the recruitment of MYC to its target genes, thereby inhibiting its oncogenic function.[4]
References
- 1. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of the WDR5-MYC interaction [ir.vanderbilt.edu]
- 5. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Covalent Binding of (R)-WM-586 to WDR5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the covalent WDR5 inhibitor, (R)-WM-586, with non-covalent alternatives. Experimental data is presented to support the validation of its covalent binding mechanism, alongside detailed protocols for key validation assays.
Executive Summary
This compound is a potent covalent inhibitor that specifically targets the WDR5-MYC protein-protein interaction. This guide details the experimental evidence validating its covalent binding mechanism and compares its performance with established non-covalent WDR5 inhibitors, OICR-9429 and MM-401. The data presented herein is crucial for researchers engaged in the development of targeted cancer therapies.
Comparative Analysis of WDR5 Inhibitors
The following table summarizes the key performance indicators of this compound and its non-covalent counterparts.
| Inhibitor | Binding Mechanism | Target Interaction | Binding Affinity/Potency | Validation Methods |
| This compound | Covalent | WDR5-MYC | IC50: 101 nM[1][2] | HTRF, Mass Spectrometry, Co-Immunoprecipitation, Cell Viability Assay[3][4][5] |
| OICR-9429 | Non-covalent | WDR5-MLL | KD: 93 ± 28 nM[6] | Fluorescence Polarization, ITC, X-ray Crystallography[7][8] |
| MM-401 | Non-covalent (Peptidomimetic) | WDR5-MLL1 | Ki: < 1 nM | X-ray Crystallography |
Experimental Validation of this compound Covalent Binding
The covalent interaction of this compound with WDR5 is a key feature that distinguishes it from other inhibitors. This irreversible binding can offer prolonged target engagement and potentially enhanced therapeutic efficacy. The following sections detail the experimental approaches used to validate this covalent binding.
Mass Spectrometry Analysis
Mass spectrometry is a definitive method to confirm covalent bond formation by detecting the mass shift of the target protein upon inhibitor binding.
Experimental Protocol: Intact Protein Mass Spectrometry
-
Sample Preparation: Recombinant human WDR5 protein is incubated with this compound at a specific molar ratio (e.g., 1:5) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl) for a defined period (e.g., 2 hours) at room temperature. A control sample of WDR5 without the inhibitor is prepared under identical conditions.
-
LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protein is desalted and separated on a C4 reverse-phase column.
-
Data Acquisition: Mass spectra are acquired in positive ion mode. The resulting spectra are deconvoluted to determine the intact mass of the protein.
-
Data Analysis: The mass of the WDR5 protein in the control sample is compared to the mass of the WDR5 protein incubated with this compound. A mass increase corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.
Cellular Target Engagement and Pathway Analysis
To confirm that this compound engages WDR5 within a cellular context and disrupts its interaction with MYC, co-immunoprecipitation and cell viability assays are performed.
Experimental Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Culture and Treatment: A human cancer cell line endogenously expressing WDR5 and MYC (e.g., MV-4-11) is cultured to approximately 80% confluency. The cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysates are incubated with an antibody specific for WDR5, which is pre-coupled to protein A/G magnetic beads. This step captures WDR5 and any interacting proteins.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: The protein complexes are eluted from the beads. The eluates are then subjected to SDS-PAGE and western blotting using antibodies against both WDR5 and MYC to detect the presence of each protein in the immunoprecipitated complex. A decrease in the amount of co-immunoprecipitated MYC in the presence of this compound indicates the disruption of the WDR5-MYC interaction.[9][10][11][12]
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells (e.g., MV-4-11) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[13][14][15][16][17]
-
Compound Treatment: The cells are treated with a serial dilution of this compound or a vehicle control for a defined period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13][15]
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Non-Covalent WDR5 Inhibitors: A Comparison
For a comprehensive evaluation, it is essential to compare this compound with non-covalent inhibitors that target WDR5.
OICR-9429
OICR-9429 is a well-characterized, potent, and selective non-covalent antagonist of the WDR5-MLL interaction.[7][8][18]
Experimental Protocol: Fluorescence Polarization (FP) Assay
-
Principle: This assay measures the change in the polarization of fluorescently labeled MLL peptide upon binding to WDR5. Unbound peptide tumbles rapidly, resulting in low polarization, while the larger WDR5-peptide complex tumbles slower, leading to higher polarization. A competing inhibitor will displace the fluorescent peptide, causing a decrease in polarization.
-
Assay Setup: A reaction mixture is prepared containing a fixed concentration of recombinant WDR5 and a fluorescently labeled MLL peptide in an appropriate assay buffer.
-
Inhibitor Titration: A serial dilution of OICR-9429 is added to the reaction mixture.
-
Measurement: The fluorescence polarization is measured using a microplate reader equipped with polarization filters.
-
Data Analysis: The data is used to calculate the KD value, which represents the binding affinity of the inhibitor.
MM-401
MM-401 is a peptidomimetic inhibitor that also targets the WDR5-MLL1 interaction with high affinity.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Principle: HTRF is a proximity-based assay that measures the interaction between two molecules labeled with a donor and an acceptor fluorophore. When the molecules interact, FRET occurs, generating a specific signal. An inhibitor will disrupt this interaction, leading to a decrease in the HTRF signal.[19][20][21][22][23]
-
Assay Components: The assay utilizes tagged recombinant WDR5 (e.g., GST-WDR5) and a biotinylated MYC peptide. The detection reagents are a Europium cryptate-labeled anti-GST antibody (donor) and a streptavidin-XL665 conjugate (acceptor).
-
Assay Procedure: WDR5 and the MYC peptide are incubated with varying concentrations of the inhibitor. The HTRF detection reagents are then added.
-
Signal Detection: After an incubation period, the time-resolved fluorescence is measured at two wavelengths (for the donor and acceptor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and the IC50 value is determined from the dose-response curve.
Visualizing Key Processes and Pathways
The following diagrams, generated using the DOT language, illustrate the WDR5 signaling pathway, the experimental workflow for validating covalent binding, and the logical structure of this comparative guide.
Caption: WDR5 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Validating Covalent Binding.
Caption: Logical Structure of the Comparison Guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 9. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 10. assaygenie.com [assaygenie.com]
- 11. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Frontiers | Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format [frontiersin.org]
- 21. resources.revvity.com [resources.revvity.com]
- 22. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 23. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
(R)-WM-586: A Sharpshooter for the WDR5-MYC Interaction
(R)-WM-586 has emerged as a highly selective covalent inhibitor of the WD-repeat domain 5 (WDR5) protein, specifically targeting the interaction between WDR5 and the oncoprotein MYC. This guide provides a comparative analysis of this compound, supported by experimental data, to assist researchers and drug development professionals in assessing its potential as a targeted therapeutic agent.
WDR5 is a scaffolding protein implicated in a multitude of cellular processes, including histone modification and gene transcription. Its interaction with MYC, a key driver of many human cancers, occurs at the WDR5-binding motif (WBM) site. Disrupting this interaction is a promising strategy for cancer therapy. This compound is the active enantiomer of WM-586, which covalently binds to WDR5 and inhibits its interaction with MYC with a half-maximal inhibitory concentration (IC50) of 101 nM.[1][2]
Selectivity Profile of this compound
A key attribute of any potential therapeutic is its selectivity – the ability to interact with its intended target while minimizing off-target effects. Experimental evidence demonstrates that WM-586 exhibits remarkable selectivity for the WBM site of WDR5. Notably, it does not disrupt the interaction between WDR5 and another key binding partner, RBBP5, which associates with WDR5 at a distinct site known as the WDR5-interacting (WIN) site.[1][2] This indicates a high degree of selectivity for the WBM binding pocket over the WIN site on the same protein.
| Compound | Target Interaction | Assay Type | IC50 / Kd | Reference |
| This compound | WDR5-MYC (WBM site) | Biochemical Assay | 101 nM (IC50) | [1][2] |
| Compound 12 | WDR5-MYC (WBM site) | Fluorescence Polarization | 0.10 µM (Kd) | |
| Compound 6r | WDR5 (WBM site) | Not Specified | 30 nM (Kd) | |
| Compound 7k | WDR5 (WBM site) | Not Specified | 69 nM (Kd) | |
| OICR-9429 | WDR5-MLL (WIN site) | Not Specified | Not Applicable |
Table 1: Comparison of WDR5 WBM Site Inhibitors. This table summarizes the inhibitory potency of this compound and other reported WBM site inhibitors.
Experimental Methodologies
The selectivity and binding affinity of WDR5 inhibitors are typically assessed using a combination of biochemical and cell-based assays.
Fluorescence Polarization (FP) Assay for WDR5-MYC Interaction
This assay is used to quantitatively measure the binding affinity of inhibitors to the WDR5 WBM site.
Principle: A fluorescently labeled peptide derived from MYC that binds to WDR5 is used as a probe. In solution, the small, fluorescently labeled peptide rotates rapidly, resulting in low fluorescence polarization. Upon binding to the much larger WDR5 protein, the rotation of the peptide is slowed, leading to an increase in fluorescence polarization. An inhibitor that competes with the fluorescent peptide for binding to WDR5 will cause a decrease in the polarization signal in a concentration-dependent manner.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant WDR5 protein.
-
Prepare a stock solution of the fluorescently labeled MYC peptide.
-
Prepare a serial dilution of the test inhibitor (e.g., this compound).
-
-
Assay Setup:
-
In a 384-well, low-volume, black plate, add a fixed concentration of WDR5 protein and the fluorescently labeled MYC peptide to each well.
-
Add the serially diluted inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no WDR5 (minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: The IC50 value, representing the concentration of inhibitor required to displace 50% of the fluorescent peptide, is calculated by fitting the data to a sigmoidal dose-response curve. The dissociation constant (Kd) can then be determined from the IC50 value.
Co-Immunoprecipitation (Co-IP) for Assessing Cellular Target Engagement
This cell-based assay is used to confirm that the inhibitor can disrupt the WDR5-MYC interaction within a cellular context.
Principle: An antibody specific to a "bait" protein (e.g., WDR5) is used to pull down the protein from a cell lysate. If a "prey" protein (e.g., MYC) is interacting with the bait protein, it will also be pulled down. The presence of the prey protein is then detected by Western blotting. By treating cells with an inhibitor, one can assess its ability to disrupt this interaction.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells that endogenously express both WDR5 and MYC.
-
Treat the cells with the test inhibitor (e.g., this compound) at various concentrations for a specified time. Include a vehicle-treated control.
-
-
Cell Lysis:
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific for WDR5.
-
Add protein A/G-conjugated beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against both WDR5 and MYC to detect their presence in the immunoprecipitated complex. A decrease in the amount of co-immunoprecipitated MYC in the inhibitor-treated samples compared to the control indicates disruption of the WDR5-MYC interaction.
-
Visualizing WDR5 Signaling and Inhibition
The following diagrams illustrate the central role of WDR5 in cellular signaling and the mechanism of its inhibition.
Caption: WDR5 acts as a scaffold in the nucleus, interacting with the MLL1 complex and MYC.
Caption: Workflow for assessing inhibitor affinity and cellular engagement.
Caption: Comparison of inhibitors targeting different sites on WDR5.
References
A Researcher's Guide to Off-Target Profiling of (R)-WM-586, a Covalent WDR5-MYC Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for characterizing the off-target profile of (R)-WM-586, a covalent inhibitor of the WDR5-MYC protein-protein interaction, in human cell lines.[1][2] Given the irreversible nature of covalent inhibitors, a thorough understanding of their proteome-wide selectivity is critical to anticipate potential toxicities and to fully elucidate their mechanism of action. This document outlines key experimental strategies, data presentation formats, and comparative compounds to facilitate a robust off-target assessment.
This compound specifically targets the WDR5-binding motif (WBM) pocket on WDR5, disrupting its interaction with the MYC oncoprotein.[1][3][4] This interaction is crucial for the recruitment of MYC to chromatin and its subsequent oncogenic activity in various cancers.[3][4][5] While potent and on-target activity is established, potential off-target covalent modifications remain to be systematically explored.
Comparative Framework: this compound and Alternatives
An objective comparison requires profiling this compound against compounds with related mechanisms. This allows for a contextual understanding of its selectivity profile.
-
WDR5 "WIN Site" Inhibitors: Compounds like OICR-9429 target a different pocket on WDR5 (the WIN site), which is involved in its interaction with the MLL/SET1 histone methyltransferase complex.[6][7] Comparing a WBM inhibitor to a WIN inhibitor can reveal differential off-target profiles related to the specific binding pocket engaged.
-
Direct MYC Inhibitors: Small molecules such as 10058-F4 or Mycro3 are designed to directly interfere with MYC's ability to form a functional heterodimer with its partner MAX, thus preventing DNA binding.[8][9][10][11] These compounds provide a benchmark for off-target effects associated with inhibiting the MYC pathway through a different node.
-
Non-Covalent WDR5 Inhibitors: Comparing this compound to a reversible inhibitor targeting the same WBM pocket would highlight off-targets that are specifically due to the covalent mechanism of action.
Data Presentation: Summarizing Off-Target Data
Quantitative data from profiling experiments should be organized to allow for clear comparison between this compound and its alternatives.
Table 1: Proteome-Wide Covalent Adducts Identified by Chemoproteomics
This table summarizes potential off-target proteins covalently modified by each compound, as identified by mass spectrometry.
| Compound | Off-Target Protein | Uniprot ID | Peptide Sequence of Adduct | Covalently Modified Residue | Relative Abundance (Treated vs. Control) | Putative Function of Off-Target |
| This compound | Protein X | P12345 | AGFC VDEK | Cys-123 | 15.2 | Kinase |
| Protein Y | Q67890 | IYHC LMNP | Cys-45 | 8.7 | Metabolic Enzyme | |
| OICR-9429 | Protein Z | A1B2C3 | LVKK TGSQ | Lys-78 | 5.1 | Transcription Factor |
| 10058-F4 | None Detected | - | - | - | - | - |
Table 2: Kinome-Wide Selectivity Profile
This table presents data from a competitive kinome profiling assay, showing the inhibitory activity of each compound against a broad panel of kinases.
| Compound | Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Notes |
| This compound | CDK2 | 85% | 150 | Potential off-target kinase activity |
| GSK3B | 62% | 800 | Lower potency interaction | |
| OICR-9429 | PIM1 | 45% | > 1000 | Minimal kinase off-targets |
| 10058-F4 | No significant inhibition | <10% | > 10,000 | Highly selective against the kinome |
Table 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This table validates the engagement of on-target and identified off-target proteins within intact cells. A significant thermal shift (ΔTm) indicates direct binding.
| Compound | Protein Target | Cell Line | Tm (Vehicle) (°C) | Tm (Treated) (°C) | ΔTm (°C) |
| This compound | WDR5 (On-Target) | HEK293T | 52.1 | 58.5 | +6.4 |
| Protein X (Off-Target) | HEK293T | 48.3 | 53.1 | +4.8 | |
| Protein Y (Off-Target) | HEK293T | 61.2 | 60.9 | -0.3 | |
| OICR-9429 | WDR5 (On-Target) | HEK293T | 52.1 | 56.8 | +4.7 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of off-target profiling studies.
Proteome-Wide Off-Target Identification using Chemoproteomics
This method identifies the direct covalent targets of this compound across the entire proteome.[12][13][14]
-
Probe Synthesis: Synthesize an analogue of this compound that incorporates a bio-orthogonal tag, such as a terminal alkyne. This "probe" should retain the covalent warhead and binding affinity for WDR5.[12][15]
-
Cell Treatment: Treat human cell lines (e.g., HEK293T, and a MYC-dependent cancer cell line) with the alkyne-probe. Include a control group pre-treated with a high concentration of the parent compound this compound to competitively block binding sites.
-
Cell Lysis and Click Chemistry: Lyse the cells and perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag to the probe-labeled proteins.[14]
-
Affinity Purification: Use streptavidin-coated beads to enrich the biotinylated proteins.
-
On-Bead Digestion and Mass Spectrometry: Digest the captured proteins into peptides using trypsin and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control. The peptide spectra will reveal the specific site of covalent modification.[16]
Kinome-Wide Off-Target Profiling
While this compound is not designed as a kinase inhibitor, the structural similarities in binding pockets across protein families necessitate a broad screening against the human kinome.[17]
-
Method: Utilize a competition-based chemical proteomics platform such as KiNativ™ or Kinobeads pulldown.[17]
-
Cell Lysate Preparation: Prepare lysates from relevant human cell lines to ensure the native state of the kinome.
-
Competition Assay: Incubate the cell lysate with varying concentrations of this compound.
-
Probe Labeling/Pulldown:
-
Enrichment and LC-MS/MS: Enrich the labeled/captured kinases and quantify their abundance using mass spectrometry.
-
Data Analysis: The reduction in signal for a particular kinase in the presence of this compound indicates an inhibitory interaction. Determine the IC50 values for any identified off-target kinases.
Cellular Thermal Shift Assay (CETSA) for Target Validation
CETSA is a label-free method to confirm the direct binding of a compound to its target in a physiological cell environment.[18][19][20]
-
Cell Treatment: Incubate intact human cells with this compound or a vehicle control.
-
Thermal Challenge: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C). Ligand binding stabilizes the target protein, increasing its melting temperature (Tm).[18]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: Quantify the amount of the specific protein of interest (e.g., WDR5 and putative off-targets) remaining in the soluble fraction at each temperature using Western blotting or high-throughput methods like AlphaLISA.[19][20]
-
Data Analysis: Plot the soluble protein fraction against temperature to generate a melting curve. A shift in the curve to a higher temperature in the drug-treated samples indicates target engagement.
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. News - WDR5 inhibitor - LARVOL VERI [veri.larvol.com]
- 8. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genesandcancer.com [genesandcancer.com]
- 15. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of WDR5 Inhibitors in Leukemia Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of WD repeat-containing protein 5 (WDR5) inhibitors in the context of leukemia. It synthesizes experimental data on their performance, details the methodologies used in key experiments, and visualizes the underlying biological pathways and workflows.
WDR5 is a critical scaffolding protein, essential for the assembly and function of multiple protein complexes, including the mixed-lineage leukemia (MLL) histone methyltransferase complex. In various forms of leukemia, particularly those with MLL rearrangements (MLL-r), the interaction between WDR5 and MLL1 is crucial for maintaining the leukemic state, making it a prime therapeutic target. This guide focuses on a comparative analysis of small molecule inhibitors that disrupt the WDR5-MLL1 interaction and newer therapeutic modalities such as WDR5 degraders.
Performance of WDR5 Inhibitors: A Comparative Overview
Several small-molecule inhibitors have been developed to target the "WIN" site of WDR5, a pocket that mediates its interaction with MLL1. Among the most studied are OICR-9429 and MM-102. More recently, targeted protein degradation using proteolysis-targeting chimeras (PROTACs) has emerged as a powerful strategy, with MS67 being a notable WDR5 degrader.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the half-maximal growth inhibition (GI50) values for OICR-9429 and the WDR5 degrader MS67 in various human leukemia cell lines after a 6-day treatment. Lower GI50 values indicate higher potency.
| Cell Line | Leukemia Type | OICR-9429 GI50 (µM) | MS67 GI50 (µM) |
| MV4;11 | MLL-rearranged Acute Myeloid Leukemia (AML) | >30 | 0.008 |
| RS4;11 | MLL-rearranged Acute Lymphoblastic Leukemia (ALL) | >30 | 0.012 |
| EOL-1 | Eosinophilic Leukemia | >30 | 0.015 |
| MOLM13 | MLL-rearranged AML | >30 | 0.018 |
| KOPN8 | MLL-rearranged ALL | >30 | 0.025 |
| THP-1 | MLL-rearranged AML | >30 | 0.035 |
| HL-60 | Acute Promyelocytic Leukemia | >30 | >30 |
| K562 | Chronic Myeloid Leukemia | >30 | >30 |
Data extracted from a study comparing a WDR5 degrader to a WDR5 protein-protein interaction inhibitor.
Studies have shown that while inhibitors of the WDR5-MLL1 interaction, such as OICR-9429, can inhibit proliferation and induce differentiation in specific leukemia subtypes, they may exhibit modest effects on cell killing and lack in vivo efficacy. In contrast, WDR5 degraders like MS67 have demonstrated significantly greater potency in inhibiting the growth of MLL-rearranged AML cells. For instance, MS67 induced near-complete degradation of WDR5 in MV4;11 cells at a concentration of 0.5 µM.
Another peptidomimetic inhibitor, MM-102, has been shown to selectively inhibit cell growth and induce apoptosis in leukemia cells harboring MLL1 fusion proteins. It effectively decreases the expression of critical MLL1 target genes, HoxA9 and Meis-1, in bone marrow cells transduced with an MLL1-AF9 fusion gene.
Signaling Pathways and Mechanisms of Action
WDR5 is a core component of the MLL1 complex, which also includes ASH2L, RbBP5, and DPY30. This complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. In MLL-rearranged leukemias, the MLL fusion proteins aberrantly recruit the MLL1 complex to target genes, such as the HOX genes, leading to their overexpression and the promotion of leukemogenesis.
WDR5 inhibitors function by binding to the WIN site on WDR5, thereby preventing its interaction with MLL1. This disruption of the WDR5-MLL1 interaction leads to a reduction in H3K4 methylation at target gene promoters, subsequent downregulation of oncogenic gene expression, and ultimately, inhibition of leukemia cell proliferation and induction of apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the efficacy of WDR5 inhibitors in leukemia cells.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Plate leukemia cells (e.g., MV4;11, MOLM13) in 96-well plates at a density of 5,000-10,000 cells per well in their appropriate growth medium.
-
Compound Treatment: Add serial dilutions of the WDR5 inhibitors (e.g., OICR-9429, MS67) or DMSO as a vehicle control to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours to 6 days) under standard cell culture conditions (37°C, 5% CO2).
-
Lysis and Signal Detection: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated control cells and calculate the GI50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat leukemia cells with the WDR5 inhibitor at a specific concentration (e.g., 1 µM) or DMSO for a defined time (e.g., 48-96 hours).
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add fluorescently-labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (which enters cells with compromised membranes).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the inhibitor.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating a novel WDR5 inhibitor in leukemia cells.
Conclusion
Targeting the WDR5-MLL1 interaction is a promising therapeutic strategy for certain types of leukemia. While first-generation small molecule inhibitors like OICR-9429 have been instrumental in validating this target, they exhibit limitations in potency and efficacy. The development of next-generation approaches, such as WDR5-targeted PROTAC degraders like MS67, demonstrates significantly enhanced anti-leukemic activity in preclinical models. Future research should continue to explore these novel modalities and their potential for clinical translation, including combination therapies to overcome resistance and improve patient outcomes.
Validating the Downstream Effects of (R)-WM-586 on the MYC Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The MYC family of transcription factors represents a cornerstone of oncogenesis, being dysregulated in a majority of human cancers. Their direct inhibition has long been a coveted goal in cancer therapy. This guide provides a comparative analysis of (R)-WM-586, a covalent inhibitor of the WDR5-MYC interaction, against other emerging alternatives for targeting the MYC pathway. We present available experimental data, detailed methodologies for key validation assays, and visual representations of the underlying molecular mechanisms and workflows.
Mechanism of Action: this compound and its Alternatives
This compound is a covalent inhibitor that specifically targets the interaction between WD-repeat domain 5 (WDR5) and MYC.[1] WDR5 is a critical cofactor that facilitates the recruitment of MYC to chromatin at a subset of its target genes, many of which are involved in protein synthesis.[2][3][4][5][6] By binding to the WDR5-binding motif (WBM) pocket on WDR5, this compound disrupts this interaction, leading to reduced MYC localization at these specific gene promoters.[7][8]
Alternative strategies to inhibit the MYC pathway are being actively pursued, broadly falling into the following categories:
-
Direct MYC-MAX Dimerization Inhibitors: These small molecules, such as MYCMI-6 and KJ-Pyr-9, aim to prevent the heterodimerization of MYC with its obligate partner MAX, which is essential for DNA binding and transcriptional activity.[3][9][10][11][12][13][14][15][16]
-
MYC Expression Inhibitors: This approach focuses on downregulating MYC at the genetic or protein level. BET bromodomain inhibitors, for instance, can suppress MYC transcription.
-
Peptide-Based Inhibitors: Peptides like Omomyc (OMO-103) act as dominant-negatives, sequestering MYC and preventing it from binding to DNA.[1][17][18][19][20]
-
Promoting MYC Degradation: Some compounds aim to enhance the natural degradation of the MYC protein.
Comparative Performance Data
The following tables summarize the available quantitative data on the performance of this compound and its alternatives. It is important to note that direct head-to-head comparisons in the same experimental systems are often lacking in the published literature, making a definitive cross-compound efficacy assessment challenging.
Table 1: Biochemical and Cellular Potency of MYC Pathway Inhibitors
| Inhibitor | Target | Mechanism of Action | IC50 / Kd | Cell Growth Inhibition (GI50/IC50) | Notes |
| This compound | WDR5-MYC Interaction | Covalent inhibitor of WDR5 | IC50: 101 nM (WDR5-MYC interaction)[1] | Data not readily available in a comparative context. | Specifically targets the WBM binding pocket of WDR5.[8] |
| MYCMI-6 | MYC-MAX Dimerization | Direct inhibitor | Kd: 1.6 µM (binds to MYC bHLHZip domain)[14] | 0.3 µM to >10 µM in breast cancer cell lines[3][12]; ~0.5 µM in Burkitt's lymphoma cells.[14][15] | Induces apoptosis in sensitive cell lines.[3][12][14][16] |
| KJ-Pyr-9 | MYC-MAX Dimerization | Direct inhibitor | Kd: 6.5 nM (binds to MYC)[9][10] | Effective at nanomolar concentrations in v-myc-transformed quail cells.[21] | Shown to block growth of MYC-amplified human cancer cell xenografts.[9][10] |
| Omomyc (OMO-103) | MYC | Dominant-negative mini-protein | Not applicable | Halted tumor growth in 8 of 17 evaluable patients in a Phase I trial.[1] | First-in-human clinical trial completed, showing good safety and preliminary efficacy.[1][17][18][19][20] |
| 10058-F4 | MYC-MAX Dimerization | Direct inhibitor | Kd: 42 µM (binds to MYC)[11] | Varies by cell line. | Early prototype inhibitor with limited in vivo applicability due to rapid metabolism.[11] |
Table 2: Downstream Effects on MYC-Driven Processes
| Inhibitor | Effect on MYC Target Gene Expression | Induction of Apoptosis | In Vivo Efficacy |
| This compound | Reduces MYC localization to chromatin at WDR5-dependent genes.[22] | Data not readily available. | Data not readily available. |
| MYCMI-6 | Blocks MYC-driven transcription.[14] | Induces apoptosis in breast cancer and neuroblastoma cells.[3][12][14][16] | Reduces tumor cell proliferation and increases apoptosis in a MYC-dependent xenograft model.[14][15] |
| KJ-Pyr-9 | Specifically reduces the MYC-driven transcriptional signature.[9][10] | Data not as explicitly detailed as for MYCMI-6. | Effectively blocks the growth of a xenotransplant of MYC-amplified human cancer cells.[9][10] |
| Omomyc (OMO-103) | Induces shutdown of MYC transcriptional programs.[17] | Data from clinical trial focuses on disease stabilization. Preclinical models show apoptosis. | Phase I trial showed disease stabilization and tumor shrinkage in some patients.[1][19] |
| 10058-F4 | Prevents transactivation of c-Myc target gene expression.[13] | Induces apoptosis in acute leukemia cells.[23] | Limited in vivo use.[11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines for key assays used to validate the downstream effects of MYC pathway inhibitors.
Protocol 1: WDR5-MYC Interaction Assay (e.g., Homogeneous Time-Resolved Fluorescence - HTRF)
Objective: To quantify the ability of a compound to disrupt the interaction between WDR5 and a MYC-derived peptide.
Materials:
-
Recombinant purified WDR5 protein
-
Biotinylated peptide corresponding to the WDR5-binding domain of MYC
-
HTRF donor (e.g., Europium cryptate-labeled anti-tag antibody)
-
HTRF acceptor (e.g., Streptavidin-d2)
-
Assay buffer
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
In a 384-well plate, add the test compound, recombinant WDR5 protein, and the biotinylated MYC peptide.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Add the HTRF donor and acceptor reagents.
-
Incubate to allow the donor and acceptor to bind to their respective targets.
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the compound concentration to determine the IC50 value.
Protocol 2: Chromatin Immunoprecipitation (ChIP) followed by qPCR
Objective: To determine the effect of an inhibitor on the occupancy of MYC at specific gene promoters.
Materials:
-
Cancer cell line of interest
-
Test inhibitor (e.g., this compound)
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
Anti-MYC antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Reverse cross-linking buffer
-
DNA purification kit
-
qPCR primers for target and control gene promoters
-
qPCR master mix and instrument
Procedure:
-
Treat cells with the inhibitor or vehicle control for a specified time.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments.
-
Pre-clear the chromatin with magnetic beads.
-
Incubate the chromatin with anti-MYC antibody or control IgG overnight.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads.
-
Reverse the cross-linking by heating.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific for known MYC target gene promoters and a negative control region.
-
Quantify the amount of immunoprecipitated DNA relative to the input chromatin.
Protocol 3: Cell Proliferation Assay (e.g., MTT Assay)
Objective: To measure the effect of an inhibitor on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Test inhibitor
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Plot the absorbance against the inhibitor concentration to determine the GI50 or IC50 value.
Protocol 4: Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following inhibitor treatment.
Materials:
-
Cancer cell line of interest
-
Test inhibitor
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with the inhibitor or vehicle control for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) to illustrate key concepts.
Caption: MYC pathway and points of intervention for different inhibitors.
Caption: General workflow for validating MYC pathway inhibitors.
Conclusion
This compound represents a promising strategy for targeting the MYC pathway by disrupting the critical interaction between MYC and its cofactor WDR5. While initial biochemical data is available, a comprehensive understanding of its downstream effects in cellular and in vivo models, particularly in direct comparison with other MYC inhibitors like MYCMI-6, KJ-Pyr-9, and Omomyc, is still emerging. The experimental protocols and visualizations provided in this guide offer a framework for researchers to design and interpret studies aimed at further validating this compound and other novel anti-MYC therapeutics. Future studies should prioritize head-to-head comparisons under standardized conditions to provide a clearer picture of the relative efficacy and potential clinical applications of these different inhibitory strategies.
References
- 1. Omomyc as the first MYC-targeted therapy to successfully complete a phase I clinical trial – Peptomyc [peptomyc.com]
- 2. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic targeting of “undruggable” MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breaking up MYC-WDR5 to counter cancers | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitor of MYC identified in a Kröhnke pyridine library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 12. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abmole.com [abmole.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. esmo.org [esmo.org]
- 18. communities.springernature.com [communities.springernature.com]
- 19. First MYC inhibitor to demonstrate safety and anti-tumor activity in a phase I first-in-human clinical trial - VHIO [vhio.net]
- 20. Results revealed from phase I clinical trial of the first drug to successfully inhibit the MYC gene, which drives many common cancers - ecancer [ecancer.org]
- 21. oncotarget.com [oncotarget.com]
- 22. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Small molecule inhibitor of c-Myc 10058-F4 inhibits proliferation and induces apoptosis in acute leukemia cells, irrespective of PTEN status - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of WDR5 Inhibition in Combination Cancer Therapy
The inhibition of WD repeat-containing protein 5 (WDR5), a key component of multiple protein complexes involved in histone modification and gene transcription, is an emerging strategy in cancer therapy. While the specific agent (R)-WM-586 is a covalent inhibitor of the WDR5-MYC interaction with an IC50 of 101 nM, publicly available research on its synergistic effects with other anticancer drugs is limited.[1][2][3] However, studies on other small molecule inhibitors targeting the same "WIN" site of WDR5 provide compelling evidence for their synergistic activity when combined with other targeted therapies. This guide summarizes key preclinical findings for WDR5 inhibitors, offering insights into their potential combination benefits for researchers and drug development professionals.
Combination with HDM2 Inhibitors in SMARCB1-deficient Cancers
Rationale: Rhabdoid tumors, driven by the loss of the SMARCB1 tumor suppressor, exhibit vulnerability to inhibitors of the p53 ubiquitin-ligase HDM2.[4][5] WDR5 inhibitors have been shown to suppress the expression of genes related to protein synthesis.[4][5][6] Combining a WDR5 inhibitor with an HDM2 antagonist is hypothesized to create a synthetic lethal interaction by simultaneously disrupting protein synthesis and activating p53-mediated apoptosis.
Quantitative Synergy Data
A study investigating the combination of a WDR5 WIN site inhibitor with an HDM2 antagonist in SMARCB1-deficient rhabdoid tumor cells demonstrated significant synergy in vitro.[4][5]
| Cell Line | Drug Combination | Effect |
| G401 (SMARCB1-deficient) | WDR5 WIN site inhibitor + HDM2 antagonist | Synergistic inhibition of cell proliferation |
Detailed quantitative data (e.g., Combination Index values) were not explicitly provided in the referenced abstract.
Experimental Protocol: Cell Viability Assay
-
Cell Culture: Rhabdoid tumor cells (e.g., G401) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with a matrix of concentrations of the WDR5 inhibitor and the HDM2 antagonist, both alone and in combination, for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The synergy between the two drugs is calculated using software like CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy.
Signaling Pathway
The synergistic effect is achieved through two distinct but complementary pathways. The WDR5 inhibitor reduces the expression of genes involved in protein synthesis, leading to cellular stress. The HDM2 antagonist prevents the degradation of p53, allowing it to accumulate and induce apoptosis in response to the stress induced by the WDR5 inhibitor.
Synergistic mechanism of WDR5 and HDM2 inhibitors.
Combination with Venetoclax in Hematologic Malignancies
Rationale: WDR5 WIN site inhibitors (WINi) have shown efficacy in various leukemia and lymphoma models.[7][8] Venetoclax, a BCL-2 inhibitor, is an approved therapy for certain hematologic malignancies. The combination aims to leverage the pro-apoptotic effects of both agents through different mechanisms to achieve a more profound anti-cancer effect.
Quantitative Synergy Data
A screening of a WDR5 inhibitor (C10) in combination with venetoclax across five leukemia cell lines demonstrated synergy.[7]
| Cell Line | Drug Combination | Synergy Score (MuSyC) |
| OCI-AML-2 | C10 + Venetoclax | Synergistic |
| OCI-AML-3 | C10 + Venetoclax | Synergistic |
| OCI-AML-5 | C10 + Venetoclax | Synergistic |
| MOLM-13 | C10 + Venetoclax | Synergistic |
| MV4:11 | C10 + Venetoclax | Synergistic |
The study utilized the MuSyC synergy analysis, where a positive score indicates synergy. Specific numerical values were presented in the full study.
Experimental Protocol: In Vivo Leukemia Model
-
Cell Line and Xenograft: A disseminated leukemia model is established by injecting human leukemia cells (e.g., MOLM-13) into immunodeficient mice.
-
Drug Administration: Once the disease is established, mice are treated with the WDR5 inhibitor, venetoclax, the combination of both, or a vehicle control. Dosing schedules and routes of administration are optimized for each drug.
-
Monitoring: Tumor burden is monitored through methods like bioluminescence imaging. The overall health of the mice, including body weight, is also tracked.
-
Endpoint Analysis: At the end of the study, tissues such as bone marrow, spleen, and peripheral blood are analyzed to determine the extent of leukemia infiltration.
Experimental Workflow
Workflow for identifying and validating synergistic combinations.
Conclusion
While direct evidence for the synergistic effects of this compound is not yet in the public domain, the broader class of WDR5 inhibitors shows significant promise for combination therapies. The synergistic interactions with HDM2 inhibitors and BCL-2 inhibitors like venetoclax highlight the potential of targeting WDR5 to enhance the efficacy of other anticancer agents. These findings provide a strong rationale for further preclinical and clinical investigation of WDR5 inhibitors, including this compound, in combination regimens for various cancer types. Researchers are encouraged to explore these combinations and further elucidate the underlying molecular mechanisms to translate these promising preclinical findings into effective clinical strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synergistic action of WDR5 and HDM2 inhibitors in SMARCB1-deficient cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Synergistic action of WDR5 and HDM2 inhibitors in SMARCB1-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-WM-586: A Guide for Laboratory Professionals
Researchers and drug development professionals handling (R)-WM-586 must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a covalent WDR5 inhibitor used in cancer research.
Immediate Safety and Handling
-
Chemical-resistant gloves: To prevent skin contact.
-
Safety goggles: To protect the eyes from splashes.
-
A laboratory coat: To protect street clothes and skin.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In the event of a spill, the area should be evacuated, and the spill should be contained using an inert absorbent material. The collected material must then be treated as hazardous waste.
Chemical and Physical Properties
A summary of the key identifiers for this compound is provided in the table below. This information is critical for the proper labeling of waste containers.
| Property | Value |
| Chemical Name | (R)-4'-(2-((1H-tetrazol-5-yl)carbamoyl)hexyl)-3',5'-difluoro-[1,1'-biphenyl]-3-sulfonyl fluoride |
| Molecular Formula | C₂₀H₂₀F₃N₅O₃S |
| Molecular Weight | 467.46 g/mol |
| Appearance | White to off-white solid |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires its treatment as hazardous chemical waste. Due to its chemical structure, which includes a tetrazole ring and a sulfonyl fluoride group, it must be segregated from general laboratory waste.
-
Waste Collection:
-
Collect all waste containing this compound, including unused compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a designated and chemically resistant waste container. A high-density polyethylene (HDPE) container is generally suitable.[1]
-
Separate solid and liquid waste into distinct, clearly marked containers. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.[2]
-
-
Container Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."[1]
-
The label must include the full chemical name: "(R)-4'-(2-((1H-tetrazol-5-yl)carbamoyl)hexyl)-3',5'-difluoro-[1,1'-biphenyl]-3-sulfonyl fluoride" and its CAS number if available.[1]
-
Indicate the primary hazards associated with the compound. While a specific SDS is not available, based on its chemical structure, it should be handled with care.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or the main hazardous waste storage area.
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible materials.[2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a complete inventory of the waste container's contents.[2]
-
Never dispose of this compound down the drain or in the regular trash.
-
Experimental Protocols
Currently, there are no standardized experimental protocols for the neutralization or deactivation of this compound at the laboratory scale. Therefore, the recommended disposal method is collection and transfer to a licensed hazardous waste facility.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Personal protective equipment for handling (R)-WM-586
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the WDR5 inhibitor, (R)-WM-586. This document provides immediate access to critical safety protocols and logistical information to ensure a safe laboratory environment and maintain chemical integrity.
This compound , a potent and selective inhibitor of the WDR5-MYC interaction, is a valuable tool in cancer research. Adherence to strict safety measures is paramount when handling this compound. The following guidelines are based on the safety data sheet for similar chemical compounds and general laboratory safety best practices.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2]
| Protection Type | Required Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Protective gloves | Chemical-resistant nitrile gloves are recommended. Change gloves immediately if contaminated. |
| Body Protection | Impervious clothing | A laboratory coat is required. Ensure it is fully buttoned. |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if there is a risk of aerosolization. |
Immediate Safety and First Aid
Emergency procedures for accidental exposure to this compound are outlined below.[1][2]
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.
Handling:
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[1]
-
Aerosol Formation: Avoid dust and aerosol formation.[1]
Storage:
-
Temperature: Store the compound at -20°C for long-term storage (up to 2 years).[1]
-
Container: Keep the container tightly sealed.[1]
-
Environment: Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Contaminated Materials: Absorb any spills with an inert material (e.g., diatomite, universal binders) and place in a sealed container for disposal.[1]
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with the compound by scrubbing with alcohol.[1]
-
Waste Collection: Collect all waste in a designated, labeled, and sealed container for hazardous chemical waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
